Daphmacropodine
Description
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Properties
Molecular Formula |
C32H51NO4 |
|---|---|
Molecular Weight |
513.8 g/mol |
IUPAC Name |
[(1R,5R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate |
InChI |
InChI=1S/C32H51NO4/c1-19(2)22-10-14-28(4)21-9-16-31-13-7-8-24(31)32(28,26(22)33(31)18-21)17-11-23-29(5)15-12-25(36-20(3)34)30(23,6)27(35)37-29/h19,21-27,35H,7-18H2,1-6H3/t21?,22?,23?,24?,25?,26?,27?,28-,29+,30+,31+,32+/m0/s1 |
InChI Key |
QCDMEBFUPVLRNE-VFZKLZJXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Daphmacropodine from Daphniphyllum macropodum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and preliminary biological assessment of daphmacropodine (B8099199), a representative member of the complex family of Daphniphyllum alkaloids. Sourced from the leaves, stems, and fruits of Daphniphyllum macropodum, these alkaloids have garnered significant interest due to their intricate molecular architectures and potential cytotoxic activities.[1] This document outlines the fundamental experimental procedures for the extraction and purification of this compound, summarizes its key analytical data, and explores its potential mechanism of action through related compounds.
Discovery and Structural Elucidation
The Daphniphyllum alkaloids are a diverse group of over 330 structurally complex natural products first identified in 1909.[1] this compound and its congeners are characterized by their unique polycyclic skeletons, which have presented a formidable challenge and an attractive goal for both isolation chemists and synthetic organic chemists. The structures of these intricate molecules are primarily elucidated using a combination of advanced spectroscopic techniques, including 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRESIMS), with final stereochemical assignments often confirmed by single-crystal X-ray crystallography.[2]
Experimental Protocols
While specific, detailed protocols for the isolation of this compound are proprietary to the discovering research groups, a generalizable workflow can be constructed based on established methods for the separation of Daphniphyllum alkaloids.
Extraction of Total Alkaloids
The initial step involves the extraction of total alkaloids from the plant material. This is typically achieved through a solvent extraction process.
Protocol:
-
Plant Material Preparation: Air-dried and powdered leaves and stems of Daphniphyllum macropodum are used as the starting material.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically 95% aqueous ethanol, at room temperature. This process is repeated multiple times to ensure complete extraction of the alkaloids.
-
Acid-Base Partitioning:
-
The ethanolic extract is concentrated under reduced pressure to yield a crude residue.
-
The residue is then suspended in an acidic aqueous solution (e.g., 2.5% HCl) to protonate the basic alkaloids, rendering them water-soluble.
-
This aqueous solution is then washed with a non-polar solvent (e.g., n-hexane or chloroform) to remove neutral and acidic impurities.
-
The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.
-
The free-base alkaloids are then extracted from the basified aqueous solution using an organic solvent such as chloroform (B151607).
-
-
Concentration: The organic solvent containing the total alkaloids is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude total alkaloid extract.
Chromatographic Isolation and Purification
The crude alkaloid extract, a complex mixture of related compounds, is then subjected to a series of chromatographic separations to isolate individual alkaloids, including this compound.
Protocol:
-
Initial Fractionation (Column Chromatography):
-
The crude alkaloid extract is adsorbed onto a solid support (e.g., silica (B1680970) gel) and loaded onto a silica gel column.
-
The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like chloroform and gradually increasing the proportion of a more polar solvent like methanol (B129727).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to group those with similar profiles.
-
-
Fine Purification (Preparative High-Performance Liquid Chromatography):
-
Fractions enriched in the target alkaloid are further purified using preparative High-Performance Liquid Chromatography (prep-HPLC).[3][4][5][6]
-
A reversed-phase C18 column is commonly employed.
-
The mobile phase typically consists of a mixture of methanol and water, often with a modifier like acetic acid or a buffer to improve peak shape and resolution.[7] The separation can be performed using either an isocratic or a gradient elution method.
-
The eluent is monitored by a UV detector, and fractions corresponding to the desired peak are collected.
-
-
Final Purification: The collected fractions are concentrated under reduced pressure to yield the purified alkaloid. The purity is then assessed by analytical HPLC.
Data Presentation
The structural identity and purity of the isolated this compound are confirmed through spectroscopic analysis.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for a this compound-type alkaloid.
Table 1: ¹H NMR Spectral Data (Representative)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
| ... | ... | ... | ... |
Note: This is a representative table. Actual chemical shifts and coupling constants would be determined from the experimental spectrum.
Table 2: ¹³C NMR Spectral Data (Representative)
| Position | Chemical Shift (δ) ppm |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
| ... | ... |
Note: This is a representative table. Actual chemical shifts would be determined from the experimental spectrum.
Table 3: High-Resolution Mass Spectrometry (HRESIMS) Data (Representative)
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | ... | ... |
| [M+Na]⁺ | ... | ... |
Note: This is a representative table. The exact mass would be determined from the experimental spectrum and used to confirm the molecular formula.
Biological Activity and Signaling Pathways
While extensive biological studies on this compound itself are limited in the public domain, related Daphniphyllum alkaloids have demonstrated interesting bioactivities, particularly cytotoxicity against various cancer cell lines.[8][9][10][11]
A recent study on daphmacrimine K, another alkaloid isolated from Daphniphyllum macropodum, revealed its ability to induce lysosomal biogenesis and promote autophagic flux.[2][12] Autophagy is a cellular self-degradation process that is crucial for cellular homeostasis and can be a target for cancer therapy. The induction of autophagy by natural products is a promising area of research in oncology.[13][14][15]
The signaling pathway associated with the induction of autophagy by natural products often involves the modulation of key regulatory proteins such as mTOR and AMPK.[16][17]
Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation of this compound.
Postulated Signaling Pathway
The following diagram illustrates a potential signaling pathway for the induction of autophagy by a this compound-related alkaloid, based on the activity of daphmacrimine K.
Caption: Postulated autophagy induction pathway for a this compound analogue.
Conclusion
This compound represents a fascinating and challenging area of natural product chemistry. The development of robust and scalable isolation protocols is crucial for enabling further investigation into the biological activities and therapeutic potential of this and other Daphniphyllum alkaloids. The preliminary evidence of autophagy induction by related compounds suggests a promising avenue for future research in the context of cancer and other diseases where modulation of this pathway is beneficial. Further studies are warranted to fully elucidate the mechanism of action of this compound and to explore its potential as a lead compound in drug discovery.
References
- 1. The Total Synthesis of Daphniphyllum Alkaloids | Department of Chemistry [chem.uga.edu]
- 2. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. isca.in [isca.in]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Daphmacrimines A-K, Daphniphyllum alkaloids from Daphniphyllum macropodum Miq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elaborating the Role of Natural Products-Induced Autophagy in Cancer Treatment: Achievements and Artifacts in the State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Autophagy with Natural Products as a Potential Therapeutic Approach for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Natural Compounds Targeting the Autophagy Pathway in the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Daphniphyllum alkaloids are a large and structurally diverse family of polycyclic natural products isolated from plants of the genus Daphniphyllum. These alkaloids have attracted significant attention due to their complex and often caged molecular architectures, as well as their promising biological activities, including anti-cancer, anti-HIV, and neurotrophic properties. Daphmacropodine (B8099199), a member of the calyciphylline A-type subgroup, exemplifies the intricate chemical space occupied by these compounds. Understanding the biosynthetic pathways leading to this compound and its relatives is crucial for elucidating the underlying enzymatic machinery and for developing synthetic biology approaches to produce these valuable molecules. This technical guide provides an in-depth overview of the current understanding of the biosynthesis of this compound and related Daphniphyllum alkaloids, with a focus on key enzymatic steps, proposed pathways, and experimental methodologies.
Proposed Biosynthetic Pathway: From Acyclic Precursors to Complex Scaffolds
The biosynthesis of Daphniphyllum alkaloids is believed to originate from the mevalonate (B85504) (MVA) pathway, leading to the formation of the universal C30 isoprenoid precursor, squalene (B77637).[1] While the complete enzymatic cascade to this compound has not been fully elucidated, a plausible biosynthetic pathway has been proposed based on biomimetic synthesis and the isolation of various structural congeners.[2]
The initial steps involve the cyclization of squalene, a common precursor for triterpenoids. In Daphniphyllum macropodum, several terpene synthases (TPSs) and triterpene cyclases (TTCs) have been identified and characterized, laying the groundwork for understanding the formation of the initial carbon skeletons.[3] These enzymes convert acyclic prenyl diphosphate (B83284) substrates into a variety of cyclic and polycyclic terpenes.[3]
A key proposed intermediate in the biosynthesis of many Daphniphyllum alkaloids is a C30 secodaphniphylline-type precursor. The formation of this precursor is hypothesized to proceed through the following key stages:
-
Oxidation of Squalene: The linear squalene molecule is believed to undergo oxidation to form a squalene-derived dialdehyde.
-
Introduction of Nitrogen: A nitrogen atom, likely from an amino acid, is incorporated, possibly via a transamination reaction, to form an azadiene intermediate.
-
Intramolecular Cyclizations: A series of intramolecular cyclizations, including a proposed Diels-Alder reaction and a Mannich-type closure, would then construct the characteristic pentacyclic core of the secodaphniphylline skeleton.
This compound belongs to the C22 calyciphylline A-type subclass of Daphniphyllum alkaloids, which are characterized by the loss of an eight-carbon fragment from the initial C30 precursor.[4] The transformation from the C30 secodaphniphylline-type skeleton to the C22 calyciphylline A-type core is a critical and less understood part of the biosynthetic pathway. This conversion is thought to involve oxidative cleavage of a C-C bond, followed by extensive skeletal rearrangements to form the intricate 6-5-7-5 fused ring system characteristic of calyciphylline A-type alkaloids like this compound. The specific enzymes, likely cytochrome P450 monooxygenases and other oxidoreductases, that catalyze these complex transformations remain to be definitively identified and characterized.
Below is a diagram illustrating the proposed biosynthetic pathway leading to the core structures of Daphniphyllum alkaloids.
Quantitative Data
While extensive quantitative data on the entire biosynthetic pathway of this compound is not yet available, studies on the initial steps of terpene biosynthesis in Daphniphyllum macropodum have provided valuable insights into the product profiles of key enzymes. The following table summarizes the product distribution of heterologously expressed and characterized terpene synthases (TPSs) from D. macropodum.[3] This data is crucial for understanding the initial metabolic flux towards the diverse array of terpenoid precursors.
| Enzyme | Substrate | Major Products | Minor Products | Reference |
| DmTPSb1 | GPP | (R)-Linalool | - | [3] |
| DmTPSg4 | GPP | (S)-Linalool | - | [3] |
| DmTPSb3 | GPP | α-Pinene, Limonene | β-Pinene, α-Terpinolene | [3] |
| DmTPSa1 | FPP | Caryophyllene | - | [3] |
| DmTPSa2 | FPP | Germacrene D | - | [3] |
| DmTPSg3 | FPP | α-Guaiene | - | [3] |
| DmTPSg2 | GPP | Geraniol | - | [3] |
GPP: Geranyl diphosphate; FPP: Farnesyl diphosphate.
Experimental Protocols
The following section provides detailed methodologies for key experiments relevant to the study of the biosynthesis of Daphniphyllum alkaloids. These protocols are based on published literature and represent standard techniques in the field.[3]
Heterologous Expression of Daphniphyllum Terpene Synthases in Nicotiana benthamiana
This protocol describes the transient expression of Daphniphyllum macropodum terpene synthase genes in N. benthamiana for in vivo functional characterization.
1. Vector Construction:
- The full-length coding sequences of the target terpene synthase genes are amplified by PCR and cloned into a suitable plant expression vector (e.g., pEAQ-HT-DEST).
- For enhanced precursor supply, genes encoding upstream pathway enzymes, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR), can be co-expressed.
2. Agrobacterium tumefaciens Transformation:
- The expression constructs are transformed into a competent A. tumefaciens strain (e.g., LBA4404) by electroporation or heat shock.
- Transformed colonies are selected on appropriate antibiotic-containing medium.
3. Infiltration of N. benthamiana Leaves:
- A single colony of A. tumefaciens harboring the expression construct is inoculated into LB medium with appropriate antibiotics and grown overnight at 28°C.
- The bacterial culture is harvested by centrifugation and resuspended in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of 0.5-1.0.
- The bacterial suspension is infiltrated into the abaxial side of the leaves of 4-5 week old N. benthamiana plants using a needleless syringe.
- For co-expression, bacterial suspensions of different constructs are mixed in equal ratios before infiltration.
4. Plant Growth and Harvest:
- Infiltrated plants are grown for 4-6 days under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).
- The infiltrated leaves are harvested and immediately processed or flash-frozen in liquid nitrogen and stored at -80°C.
start [label="Start: TPS Gene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
vector [label="Cloning into\nPlant Expression Vector"];
agro [label="Transformation of\nAgrobacterium tumefaciens"];
culture [label="Overnight Culture"];
resuspend [label="Resuspension in\nInfiltration Buffer"];
infiltrate [label="Infiltration of\nN. benthamiana Leaves"];
grow [label="Plant Growth\n(4-6 days)"];
harvest [label="Harvest Leaves"];
analysis [label="Metabolite Analysis\n(GC-MS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> vector;
vector -> agro;
agro -> culture;
culture -> resuspend;
resuspend -> infiltrate;
infiltrate -> grow;
grow -> harvest;
harvest -> analysis;
}
In Vitro Enzyme Assays of Terpene Synthases
This protocol details the in vitro characterization of purified terpene synthases to determine their product profiles.
1. Protein Expression and Purification:
- The terpene synthase gene is cloned into an E. coli expression vector with an affinity tag (e.g., His-tag).
- The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight.
- Cells are harvested, lysed, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA).
2. Enzyme Assay:
- The assay is performed in a glass vial containing assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 10% glycerol, 1 mM DTT).
- The purified enzyme (1-5 µg) is added to the buffer.
- The reaction is initiated by adding the appropriate substrate (e.g., 50 µM GPP or FPP).
- The reaction mixture is overlaid with an organic solvent (e.g., hexane (B92381) or pentane) to trap volatile products.
- The reaction is incubated at 30°C for 1-2 hours.
3. Product Analysis by GC-MS:
- The organic layer containing the terpene products is carefully collected.
- The sample is injected into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
- The products are separated by gas chromatography and identified by their mass spectra and retention times compared to authentic standards.
start [label="Start: Purified TPS Enzyme", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
setup [label="Prepare Assay Mix\n(Buffer, MgCl2)"];
add_enzyme [label="Add Purified Enzyme"];
add_substrate [label="Add Substrate (GPP/FPP)"];
overlay [label="Overlay with Organic Solvent"];
incubate [label="Incubate at 30°C"];
extract [label="Collect Organic Layer"];
gcms [label="Analyze by GC-MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_enzyme;
setup -> add_enzyme;
add_enzyme -> add_substrate;
add_substrate -> overlay;
overlay -> incubate;
incubate -> extract;
extract -> gcms;
}
Future Outlook
The biosynthesis of this compound and related Daphniphyllum alkaloids presents a fascinating and challenging area of research. While significant progress has been made in understanding the early stages of terpenoid biosynthesis in Daphniphyllum macropodum and in proposing a plausible pathway for the formation of the core alkaloid skeletons, many questions remain. Future research will likely focus on:
-
Identification and characterization of the missing enzymes: This includes the squalene oxidase responsible for the initial oxidation of squalene, and the cytochrome P450s and other enzymes that catalyze the crucial oxidative cleavage and rearrangement steps leading to the diverse alkaloid skeletons.
-
Elucidation of the precise biosynthetic pathway to calyciphylline A-type alkaloids: Isotopic labeling studies with advanced intermediates will be essential to confirm the proposed skeletal rearrangements.
-
Reconstitution of the biosynthetic pathway in heterologous hosts: The ultimate goal is to engineer microorganisms or plants to produce this compound and other valuable Daphniphyllum alkaloids, which would provide a sustainable source for drug development and other applications.
The continued investigation into the biosynthesis of these remarkable natural products will not only deepen our understanding of plant specialized metabolism but also pave the way for novel biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variation of terpene alkaloids in Daphniphyllum macropodum across plants and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Characterization of the Biological Activity of Daphmacropodine and Related Alkaloids from Daphniphyllum macropodum
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document provides a summary of the initial biological characterization of alkaloids isolated from Daphniphyllum macropodum. It is important to note that while the user's query specified "Daphmacropodine," publicly available scientific literature with detailed biological activity data for this specific compound is limited. Therefore, this guide focuses on the reported activities of closely related daphnane-type alkaloids isolated from the same plant species to provide a foundational understanding for researchers. The methodologies and potential activities described herein should be considered as a starting point for the investigation of this compound.
Introduction
Daphniphyllum macropodum is a plant known to produce a diverse array of structurally complex alkaloids, which have garnered interest for their potential biological activities. Among these are various daphnane-type alkaloids, including this compound. Initial screenings of extracts and isolated compounds from this plant have revealed promising cytotoxic, pesticidal, and antibacterial properties. This guide summarizes the available quantitative data, provides detailed experimental protocols for key assays, and outlines a general workflow for the initial characterization of a novel compound like this compound.
Biological Activities of Daphniphyllum macropodum Alkaloids
Preliminary studies on alkaloids isolated from Daphniphyllum macropodum have demonstrated a range of biological effects. The primary activities reported are cytotoxicity against various cancer cell lines, pesticidal effects, and antibacterial properties.
Cytotoxic Activity
Several studies have evaluated the cytotoxic effects of daphnane-type alkaloids from D. macropodum against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, have been determined for various related alkaloids. While specific IC50 values for this compound are not available in the reviewed literature, data for structurally similar compounds provide a valuable reference.
Table 1: Cytotoxic Activity of Alkaloids from Daphniphyllum macropodum
| Compound/Extract | Cell Line | IC50 (µM) | Reference |
| Daphnicyclidin M | P-388 (murine leukemia) | 5.7 | [1] |
| Daphnicyclidin M | SGC-7901 (human gastric cancer) | 22.4 | [1] |
| Daphnicyclidin N | P-388 (murine leukemia) | 6.5 | [1] |
| Daphnicyclidin N | SGC-7901 (human gastric cancer) | 25.6 | [1] |
| Macropodumine C | P-388 (murine leukemia) | 10.3 | [1] |
| Daphnicyclidin A | P-388 (murine leukemia) | 13.8 | [1] |
Note: P-388 is a murine leukemia cell line, A-549 is a human lung carcinoma cell line, SGC-7901 is a human gastric carcinoma cell line, and HL-60 is a human promyelocytic leukemia cell line.[1]
Pesticidal Activity
The brine shrimp lethality assay is a common preliminary screen for pesticidal and cytotoxic activity. Several alkaloids from D. macropodum have been evaluated using this method.
Table 2: Pesticidal Activity of Alkaloids from Daphniphyllum macropodum
| Compound | Assay | Result | Reference |
| Daphmacromines A-J | Brine shrimp lethality | Evaluated | [2] |
| Daphmacrodins A and B | Brine shrimp lethality | Evaluated | [3] |
Note: Specific quantitative data such as LC50 values were not detailed in the abstracts of the cited literature.
Antibacterial Activity
Initial screenings have also assessed the antibacterial properties of D. macropodum alkaloids against standard bacterial and fungal strains.
Table 3: Antibacterial Activity of Alkaloids from Daphniphyllum macropodum
| Compound | Activity | Strains Tested | Reference |
| Daphmacrodins A and B | Antibacterial | Five standard bacterial and fungal strains | [3] |
Note: The specific strains and the extent of inhibition were not specified in the abstract of the cited literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of Daphniphyllum macropodum alkaloids. These protocols are standardized and can be adapted for the specific investigation of this compound.
Cytotoxicity Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals which are insoluble in aqueous solution. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., P-388, A-549, SGC-7901, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Pesticidal Activity: Brine Shrimp Lethality Assay
This assay is a simple, rapid, and low-cost method for the preliminary assessment of toxicity.
Principle: The assay determines the lethal concentration (LC50) of a compound on brine shrimp (Artemia salina) nauplii.
Materials:
-
Brine shrimp eggs
-
Artificial seawater (3.8% sea salt in distilled water)
-
Hatching tank
-
Test tubes or 24-well plates
-
This compound or other test compounds
-
Pipettes
-
Light source
Procedure:
-
Hatching Brine Shrimp: Add brine shrimp eggs to a hatching tank filled with artificial seawater and incubate for 24-48 hours under a light source with aeration.
-
Preparation of Test Solutions: Prepare a stock solution of the test compound and make serial dilutions in artificial seawater.
-
Assay Setup: Transfer 10-15 nauplii into each test tube or well of a 24-well plate. Add the test solutions to the respective wells. Include a negative control (seawater with solvent) and a positive control (e.g., potassium dichromate).
-
Incubation: Incubate the plates for 24 hours under a light source.
-
Counting Survivors: After 24 hours, count the number of surviving nauplii in each well.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.
Antibacterial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a substance against bacteria.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound or other test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Preparation of Test Solutions: Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Add the adjusted bacterial inoculum to each well. Include a growth control (broth and bacteria without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, measure the optical density at 600 nm.
Visualization of Experimental Workflow and Signaling Pathways
General Workflow for Initial Biological Characterization
The following diagram illustrates a typical workflow for the initial screening and characterization of a novel natural product like this compound.
Hypothetical Signaling Pathway for Cytotoxicity
While specific signaling pathways for Daphniphyllum alkaloids have not been elucidated, many cytotoxic natural products induce apoptosis through common signaling cascades. The diagram below illustrates a hypothetical pathway that could be investigated for this compound.
References
A Technical Guide on the Natural Sources and Distribution of Daphmacropodine
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Daphmacropodine, a complex alkaloid belonging to the Daphniphyllum alkaloid family. It details its natural origins, distribution within plant tissues, and methodologies for its study.
Introduction to this compound
This compound is a member of the vast and structurally diverse family of Daphniphyllum alkaloids, which now number over 350 identified compounds.[1] These alkaloids are renowned for their complex, polycyclic fused ring systems and significant biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[2] The intricate molecular architectures of these compounds have made them compelling targets for phytochemical isolation, bioactivity screening, and total synthesis.[1][2]
Natural Sources of this compound
The primary and exclusive natural sources of this compound and other related alkaloids are plants belonging to the genus Daphniphyllum.[1][3] This genus is the sole representative of the Daphniphyllaceae family and comprises approximately 30 species of evergreen trees and shrubs.[1][2] These plants are predominantly found in Southeast Asia, with a distribution ranging from India to Japan and central China to New Guinea.[1][2]
Historically, various parts of Daphniphyllum plants, such as the bark and leaves, have been used in traditional Chinese medicine to treat conditions like asthma.[4] this compound itself has been isolated from species including Daphniphyllum macropodum.[5] Research has identified these alkaloids in various parts of the plants, including leaves, stems, roots, and seeds.[2][4]
Distribution of this compound in Plant Tissues
The concentration and distribution of Daphniphyllum alkaloids, including this compound, can vary significantly between different species and among the various tissues of a single plant. While specific quantitative data for this compound across all tissues is not extensively documented in a single source, the general distribution pattern for alkaloids in this family indicates their presence throughout the plant.
The diagram below illustrates the generalized distribution of this compound in a typical Daphniphyllum plant based on alkaloid isolation studies.
Caption: Generalized distribution of this compound within a Daphniphyllum plant.
Table 1: Reported Presence of Daphniphyllum Alkaloids in Plant Tissues While specific yield percentages for this compound are highly variable depending on species, season, and extraction method, this table summarizes the plant parts from which Daphniphyllum alkaloids have been successfully isolated.
| Plant Part | Presence | Representative Species | Reference |
| Leaves | + | D. macropodum, D. calycinum | [4] |
| Bark | + | D. macropodum | [4] |
| Stems | + | D. longeracemosum | [1] |
| Seeds | + | D. calycinum | [2] |
| Roots | + | General phytochemical studies | [2] |
Biosynthetic Pathway
The biosynthesis of Daphniphyllum alkaloids is a complex process believed to originate from the mevalonic acid pathway, proceeding through a squalene-like intermediate.[2] A plausible biosynthetic route, proposed by Heathcock and co-workers, involves the oxidation of squalene (B77637) to squalene dialdehyde.[4] This is followed by a series of condensations and cyclizations to form the intricate polycyclic core structures characteristic of this alkaloid family.[4]
The diagram below outlines a high-level, plausible biosynthetic pathway leading to the diverse Daphniphyllum alkaloid skeletons.
Caption: High-level overview of the proposed biosynthetic pathway for Daphniphyllum alkaloids.
Experimental Protocols
The isolation and quantification of this compound require multi-step procedures. Below is a representative methodology synthesized from common practices in natural product chemistry.
This protocol outlines a standard workflow for isolating Daphniphyllum alkaloids from plant material. The choice of solvents and chromatographic conditions may need optimization depending on the specific plant species and target alkaloid.
-
Preparation of Plant Material :
-
Collect fresh plant material (e.g., leaves, stems).
-
Air-dry the material in a shaded, well-ventilated area until brittle.
-
Grind the dried material into a fine powder using a mechanical grinder. This increases the surface area for efficient extraction.[6]
-
-
Solvent Extraction :
-
Macerate the powdered plant material in a suitable organic solvent, typically methanol (B129727) (MeOH) or ethanol (B145695) (EtOH), at room temperature for 24-48 hours. The process is often repeated 2-3 times to ensure exhaustive extraction.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Acid-Base Partitioning (for Alkaloid Enrichment) :
-
Suspend the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.
-
Perform a liquid-liquid extraction with a nonpolar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to remove neutral and acidic compounds, which will remain in the organic phase.
-
Basify the remaining aqueous layer with a base (e.g., NH4OH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents again.
-
Extract the aqueous layer multiple times with a solvent like dichloromethane (B109758) or chloroform. The combined organic layers now contain the enriched alkaloid fraction.
-
-
Chromatographic Purification :
-
Subject the enriched alkaloid fraction to column chromatography over silica (B1680970) gel or alumina.
-
Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Combine fractions containing the target compound(s).
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
The following diagram provides a visual workflow for this experimental protocol.
Caption: A typical experimental workflow for the extraction and isolation of this compound.
Quantitative analysis of this compound in plant extracts is typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).
-
Method: Reverse-phase HPLC (RP-HPLC) is commonly employed.
-
Stationary Phase: A C18 column is a standard choice.
-
Mobile Phase: A gradient elution system is often used, typically consisting of acetonitrile (B52724) and water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape).[7]
-
Detection: UV detection (using a DAD) or mass spectrometry (LC-MS) for higher sensitivity and specificity.[8]
-
Quantification: The concentration of this compound is determined by creating a calibration curve using an authentic, purified standard of the compound. The peak area from the sample chromatogram is compared against this curve.[7]
Conclusion
This compound, a structurally complex alkaloid from the Daphniphyllum genus, is a subject of ongoing research due to its unique chemical structure and potential bioactivities. It is distributed throughout the tissues of its source plants, from leaves to roots. The study of this compound relies on established phytochemical techniques, including solvent extraction, acid-base partitioning, and extensive chromatographic purification. Further research is needed to fully elucidate the quantitative distribution across a wider range of species and to explore the full therapeutic potential of this intriguing natural product.
References
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. The Daphniphyllum alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 6. zymoresearch.com [zymoresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. Analytical Methods for Daptomycin Determination: Applications in Biological Matrices and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic World of Daphniphyllum Alkaloids: A Technical Guide to Their Chemical Diversity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The genus Daphniphyllum represents a treasure trove of structurally complex and biologically active alkaloids that have captivated chemists and pharmacologists for decades. These intricate molecules, characterized by their unique polycyclic skeletons, have demonstrated a wide array of pharmacological effects, including cytotoxic, antioxidant, and vasorelaxant activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth exploration of the chemical diversity of Daphniphyllum alkaloids, complete with detailed experimental protocols, comprehensive data tables, and visual workflows to aid researchers in this exciting field.
Chemical Diversity and Classification
Daphniphyllum alkaloids are a structurally diverse group of natural products, with over 350 compounds identified to date.[1][2] They are broadly classified based on their core skeletal structures, which arise from complex biosynthetic pathways. The major classes include:
-
Daphniphylline-type: Possessing a characteristic fused hexacyclic ring system.
-
Secodaphniphylline-type: Characterized by a cleaved ring system compared to daphniphylline.
-
Yuzurimine-type: Featuring a distinct nitrogen-containing heterocyclic core.[3]
-
Calyciphylline-type: A growing subclass with intricate and diverse polycyclic architectures.
-
Daphnilactone A and B-type: Defined by their lactone-containing structures.[4]
The structural diversity within these classes is further expanded by variations in oxidation patterns, stereochemistry, and substitution, leading to a vast and complex chemical space for exploration.
Biosynthesis: Nature's Intricate Chemical Machinery
The biosynthesis of Daphniphyllum alkaloids is a remarkable example of nature's synthetic prowess. The prevailing hypothesis suggests that these alkaloids are derived from a common triterpenoid (B12794562) precursor, squalene. Through a series of intricate cyclization and rearrangement reactions, the diverse array of skeletal types is generated. Understanding these biosynthetic pathways is not only of fundamental scientific interest but also opens avenues for biomimetic synthesis and the potential for engineering novel alkaloid analogues.
Pharmacological Activities and Therapeutic Potential
The complex structures of Daphniphyllum alkaloids are matched by their significant biological activities. Extensive research has highlighted their potential in several therapeutic areas:
-
Cytotoxicity: Many Daphniphyllum alkaloids have demonstrated potent cytotoxic effects against a range of cancer cell lines, making them attractive leads for the development of novel anticancer agents.
-
Antioxidant Activity: Several alkaloids from this family have shown the ability to scavenge free radicals, suggesting their potential in mitigating oxidative stress-related diseases.
-
Vasorelaxant Effects: Certain Daphniphyllum alkaloids have been found to induce relaxation of blood vessels, indicating their potential for the treatment of cardiovascular disorders such as hypertension.
The following tables summarize the quantitative data for some of the key biological activities of representative Daphniphyllum alkaloids.
Table 1: Cytotoxic Activity of Daphniphyllum Alkaloids
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Daphnezomine W | HeLa | 16.0 µg/mL | [5] |
| Unnamed Alkaloid | HeLa | ~3.89 | [1] |
| Daphnioldhanol A | HeLa | 31.9 | [6] |
| Nantenine | SMMC-7721 | 70.08 ± 4.63 | [7] |
| Corytuberine | SMMC-7721 | 73.22 ± 2.35 | [7] |
| Dihydrosanguinarine | SMMC-7721 | 27.77 ± 2.29 | [7] |
Table 2: Antioxidant Activity of Plant Extracts (Illustrative)
| Plant Extract | Assay | IC50 (µg/mL) | Reference |
| Piper retrofractum (n-hexane) | DPPH | 57.66 | [8] |
| Ocimum gratissimum (PREOG) | DPPH | 39.90 | [4] |
| Euphrasia stricta | DPPH | 38.972 | [3] |
| Allium brevicomum | DPPH | 46.265 | [3] |
Note: Data for specific Daphniphyllum alkaloids' antioxidant activity is still emerging. This table provides a general reference for antioxidant assay data.
Table 3: Vasorelaxant Activity of Various Natural Compounds (Illustrative)
| Compound | Preparation | EC50 | Reference |
| Naucline | Rat Aortic Rings | - | [9] |
| Farrerol | Rat Aortic Rings (KCl induced) | 14.02 µM | [10] |
| Farrerol | Rat Aortic Rings (PE induced) | 35.94 µM | [10] |
| 1-O-Benzoylnappeline | Rat Aortic Rings (KCl induced) | 7.8 µM | [11] |
| Procyanidin Fraction | Rat Aortic Rings (Normotensive) | 35.3 ± 12.4 ng/mL | [12] |
| Procyanidin Fraction | Rat Aortic Rings (Hypertensive) | 101.3 ± 57.2 ng/mL | [12] |
Note: This table illustrates the type of data obtained from vasorelaxant assays. More specific data for Daphniphyllum alkaloids is an active area of research.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of Daphniphyllum alkaloids.
Isolation and Purification of Daphniphyllum Alkaloids
A general workflow for the isolation and purification of Daphniphyllum alkaloids from plant material is outlined below. This process typically involves solvent extraction followed by various chromatographic techniques.
Detailed Protocol for Column Chromatography using Silica (B1680970) Gel:
-
Preparation of the Column:
-
A glass column is packed with silica gel (60-120 mesh) as the stationary phase. The silica gel is typically made into a slurry with a non-polar solvent like hexane (B92381) and poured into the column to ensure even packing.[13]
-
-
Sample Loading:
-
The crude alkaloid extract is adsorbed onto a small amount of silica gel and dried to a free-flowing powder. This is then carefully loaded onto the top of the packed column.[13]
-
-
Elution:
-
A gradient of solvents with increasing polarity is used to elute the compounds from the column. A common gradient starts with a non-polar solvent (e.g., hexane or chloroform) and gradually introduces a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).[14]
-
-
Fraction Collection:
-
The eluate is collected in a series of fractions.
-
-
Analysis:
-
Each fraction is analyzed by Thin-Layer Chromatography (TLC) to identify fractions containing compounds with similar retention factors (Rf values). Fractions with the desired compound(s) are pooled together for further purification.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
For final purification to obtain highly pure alkaloids, preparative HPLC is often employed.[11][15]
-
Method Development: An analytical HPLC method is first developed to achieve good separation of the target alkaloid from impurities.
-
Scaling Up: The analytical method is then scaled up to a preparative scale, using a larger column and higher flow rates.
-
Fraction Collection: The peak corresponding to the target alkaloid is collected as it elutes from the column.
-
Solvent Removal: The solvent is removed from the collected fraction, typically by rotary evaporation, to yield the pure alkaloid.
Structure Elucidation
The complex structures of Daphniphyllum alkaloids are determined using a combination of modern spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the alkaloid. Tandem MS (MS/MS) experiments are used to study the fragmentation patterns, which can provide valuable clues about the structure of the molecule.[5][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for elucidating the complete chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[1][7][17]
Illustrative ¹H and ¹³C NMR Data for a Daphniphyllum Alkaloid (Hypothetical):
-
¹H NMR (CDCl₃, 500 MHz): δ 5.85 (1H, d, J = 10.5 Hz, H-1), 3.40 (1H, m, H-3), 2.95 (2H, t, J = 7.0 Hz, H-5), 1.25 (3H, s, H-18), 0.98 (3H, d, J = 6.5 Hz, H-21).
-
¹³C NMR (CDCl₃, 125 MHz): δ 172.5 (C-22), 135.0 (C-2), 128.5 (C-1), 78.0 (C-7), 55.4 (C-5), 45.2 (C-10), 38.1 (C-4), 25.3 (C-18), 18.2 (C-21).
Biological Assays
Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Daphniphyllum alkaloid for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antioxidant Assay (DPPH Radical Scavenging Assay):
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: Different concentrations of the Daphniphyllum alkaloid are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[18]
Vasorelaxant Activity Assay (Isolated Rat Aorta Model):
This ex vivo assay is used to assess the ability of a compound to relax pre-contracted blood vessels.
-
Aortic Ring Preparation: Thoracic aortas are isolated from rats, cleaned of connective tissue, and cut into rings.
-
Organ Bath Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).
-
Contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) (PE) or potassium chloride (KCl).[10]
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the Daphniphyllum alkaloid are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the aortic rings is recorded using an isometric force transducer.
-
Data Analysis: The percentage of relaxation is calculated relative to the pre-contraction level, and the EC50 value (the concentration of the compound that causes 50% of the maximal relaxation) is determined.[9]
Signaling Pathways and Logical Relationships
The biological effects of Daphniphyllum alkaloids are mediated through their interaction with various cellular signaling pathways. While the precise molecular targets for many of these alkaloids are still under investigation, their cytotoxic effects are often linked to the induction of apoptosis.
References
- 1. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. column-chromatography.com [column-chromatography.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dpph assay ic50: Topics by Science.gov [science.gov]
- 9. Vasorelaxant effects on rat aortic artery by two types of indole alkaloids, naucline and cadamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relaxation of Rat Aorta by Farrerol Correlates with Potency to Reduce Intracellular Calcium of VSMCs [mdpi.com]
- 11. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 12. researchgate.net [researchgate.net]
- 13. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 14. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]
- 15. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Daphmacropodine: Unlocking the Potential of a Complex Alkaloid Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Daphmacropodine (B8099199), a member of the structurally complex and diverse family of Daphniphyllum alkaloids, presents a compelling starting point for novel drug discovery programs. Isolated from plants of the Daphniphyllum genus, these natural products have garnered significant attention for their unique polycyclic architectures and promising, albeit largely underexplored, biological activities. This technical guide provides a comprehensive overview of the current state of knowledge surrounding this compound and its close analogues, with a focus on its potential as a lead compound for the development of new therapeutics. While specific data on this compound remains limited, this document collates available information on related Daphniphyllum alkaloids to illuminate the potential therapeutic avenues and guide future research endeavors.
Chemical Structure and Physicochemical Properties
This compound possesses a highly intricate and stereochemically rich heterocyclic framework, characteristic of the Daphniphyllum alkaloids. Understanding its three-dimensional structure is paramount for any structure-activity relationship (SAR) studies and for elucidating its mechanism of action at a molecular level.
| Property | Value | Source |
| Molecular Formula | C32H51NO4 | Predicted |
| Molecular Weight | 513.75 g/mol | Predicted |
| XLogP3 | 4.5 | Predicted |
| Hydrogen Bond Donor Count | 2 | Predicted |
| Hydrogen Bond Acceptor Count | 5 | Predicted |
| Rotatable Bond Count | 4 | Predicted |
Biological Activities of Related Daphniphyllum Alkaloids
Direct biological activity data for this compound is not extensively reported. However, studies on other alkaloids isolated from the same genus provide valuable insights into the potential therapeutic applications of this structural class. The primary activities reported are cytotoxicity against cancer cell lines and insecticidal effects.
Cytotoxic Activity
Several Daphniphyllum alkaloids have demonstrated noteworthy cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Daphnezomine W | HeLa | Moderate | 16.0 (µg/mL) | [1] |
| Daphnioldhanol A | HeLa | Weak | 31.9 | [2][3] |
| Daphnicyclidin M | P-388 | Active | 5.7 | |
| Daphnicyclidin N | P-388 | Active | 6.5 | |
| Macropodumine C | P-388 | Active | 10.3 | |
| Daphnicyclidin A | P-388 | Active | 13.8 | |
| Daphnicyclidin M | SGC-7901 | Active | 22.4 | |
| Daphnicyclidin N | SGC-7901 | Active | 25.6 |
Insecticidal Activity
Certain Daphniphyllum alkaloids have been investigated for their insecticidal properties, indicating a potential for development as natural pesticides.
| Compound | Insect Species | Activity | LD50 | Reference |
| Daphtenidine C | Plutella xylostella | Most Active | Not Reported | [4] |
Antibacterial and Antifungal Activity
While some Daphniphyllum alkaloids have been screened for antibacterial and antifungal activities, the results have generally been insignificant. For instance, daphnicyclidin M showed no activity against Bacillus subtilis, Escherichia coli, Bacillus cereus, Staphylococcus aureus, and Erwinia carotovora.[5]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the assays performed on related compounds, the following methodologies are standard for assessing cytotoxic and antimicrobial activities.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., HeLa, P-388) in 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by regression analysis.
References
- 1. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Further Daphniphyllum alkaloids with insecticidal activity from the bark of Daphniphyllum macropodum M(IQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Cytotoxic Activity of Daphmacropodine and Related Alkaloids Against Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxic activity of Daphmacropodine and its closely related analogues, Daphmacrodins A and B, against various cancer cell lines. Due to the limited availability of public data on this compound, this document focuses on the published findings for Daphmacrodins A and B, isolated from Daphniphyllum macropodum, as representative compounds. The guide details their cytotoxic effects, outlines a standard experimental protocol for assessing cytotoxicity, and illustrates a potential signaling pathway involved in alkaloid-induced cancer cell death.
Quantitative Data on Cytotoxic Activity
The cytotoxic activities of Daphmacrodins A and B were evaluated against a panel of five human cancer cell lines. The results, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below. The data indicates that both compounds exhibit a degree of cytotoxic activity, with Daphmacrodin A generally showing lower IC50 values, suggesting greater potency.
| Compound | HCT-8 (Colon) | Bel-7402 (Hepatocellular) | BGC-823 (Gastric) | A549 (Lung) | A2780 (Ovarian) |
| Daphmacrodin A | > 40 µg/mL | > 40 µg/mL | > 40 µg/mL | 25.3 µg/mL | 39.8 µg/mL |
| Daphmacrodin B | > 40 µg/mL | > 40 µg/mL | > 40 µg/mL | > 40 µg/mL | > 40 µg/mL |
| Cisplatin (Control) | 4.1 µg/mL | 4.9 µg/mL | 3.7 µg/mL | 5.2 µg/mL | 4.5 µg/mL |
Experimental Protocols
A standard protocol for determining the cytotoxic activity of a compound against cancer cell lines using the MTT assay is detailed below. This method is widely used and is representative of the likely procedure used to obtain the data for Daphmacrodins A and B.
Cell Culture and Treatment
-
Cell Seeding: Human cancer cell lines (e.g., HCT-8, Bel-7402, BGC-823, A549, A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a density of 3,000-7,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Preparation: The test compound (e.g., Daphmacrodin A or B) is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of dilutions are then prepared in the culture medium.
-
Cell Treatment: The culture medium is removed from the wells and replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like cisplatin) are also included. The cells are then incubated for a specified period, typically 48-72 hours.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for a typical cytotoxicity assay and a plausible signaling pathway for alkaloid-induced apoptosis in cancer cells.
Caption: Workflow of an in vitro cytotoxicity assay using the MTT method.
Caption: A representative intrinsic apoptosis pathway often triggered by cytotoxic alkaloids.
Concluding Remarks
The preliminary data on Daphmacrodins A and B suggest that alkaloids from Daphniphyllum macropodum possess cytotoxic properties against certain cancer cell lines, particularly lung and ovarian cancer cells in the case of Daphmacrodin A. However, the activity observed is moderate when compared to the conventional chemotherapeutic agent, cisplatin. Further research is warranted to fully elucidate the anticancer potential of this compound and its analogues. Future studies should focus on:
-
Expanding the panel of cancer cell lines to determine the spectrum of activity.
-
Investigating the precise molecular mechanisms of action, including the identification of specific signaling pathways modulated by these compounds.
-
Exploring potential synergistic effects with other anticancer agents.
-
Conducting in vivo studies to assess the efficacy and safety of these alkaloids in animal models.
This technical guide provides a foundational understanding of the initial cytotoxic assessment of these novel alkaloids and serves as a basis for further investigation into their potential as therapeutic agents in oncology.
Investigation of Daphmacropodine's Potential Antibacterial and Antifungal Properties: A Technical Guide Based on the Daphniphyllum Genus
Disclaimer: As of December 2025, publicly accessible scientific literature lacks specific data on the antibacterial and antifungal properties of the alkaloid Daphmacropodine. This technical guide, therefore, explores the potential antimicrobial activities of this compound by examining the reported properties of extracts and other alkaloids from the Daphniphyllum genus. The information presented herein should be considered as a preliminary guide for future research into the specific bioactivities of this compound.
Introduction
This compound is a member of the Daphniphyllum alkaloids, a diverse group of complex nitrogen-containing secondary metabolites isolated from plants of the Daphniphyllum genus. These plants have a history of use in traditional medicine, suggesting the presence of bioactive compounds. While direct evidence of this compound's antimicrobial efficacy is currently unavailable, studies on related species and their extracts provide a foundation for investigating its potential. This guide summarizes the existing, albeit limited, data on the antimicrobial activities within the Daphniphyllum genus, offering a starting point for researchers and drug development professionals interested in this compound.
Antimicrobial Activity of Daphniphyllum Species: A Case Study of Daphniphyllum himalense
Research on extracts from the leaves of Daphniphyllum himalense has demonstrated antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. The following table summarizes the zone of inhibition data from a key study.
Table 1: Antibacterial Activity of Daphniphyllum himalense Leaf Extracts
| Test Microorganism | Chloroform Extract (Zone of Inhibition in mm) | Methanol Extract (Zone of Inhibition in mm) | Diethyl Ether Extract (Zone of Inhibition in mm) |
| Pseudomonas mallei | 12 | 10 | 11 |
| Pseudomonas aeruginosa | 13 | 12 | 11 |
| Escherichia coli | 10 | 11 | 10 |
| Staphylococcus aureus | 13 | 12 | 11 |
| Bacillus subtilis | 12 | 11 | 10 |
Data extracted from a study on the antibacterial and antioxidative activity of the leaves of Daphniphyllum himalense.[1]
It is important to note that while extracts of D. himalense show promise, studies on isolated Daphniphyllum alkaloids have yielded mixed results. For instance, the alkaloid daphnicyclidin M, isolated from Daphniphyllum paxianum, was found to have no antibacterial activity against Bacillus subtilis, Escherichia coli, Bacillus cereus, Staphylococcus aureus, and Erwinia carotovora.[2] This highlights the necessity of evaluating this compound specifically to determine its antimicrobial profile.
Experimental Protocols
The following is a detailed methodology for the antibacterial screening of Daphniphyllum himalense leaf extracts, which can serve as a template for future studies on this compound.
Preparation of Plant Extracts
-
Collection and Preparation of Plant Material: Fresh leaves of Daphniphyllum himalense were collected and shade-dried at room temperature. The dried leaves were then ground into a coarse powder.
-
Solvent Extraction: The powdered leaf material was subjected to successive extraction with solvents of increasing polarity: diethyl ether, chloroform, and methanol. Each extraction was carried out in a Soxhlet apparatus for 72 hours.
-
Concentration of Extracts: The solvent from each extract was evaporated under reduced pressure using a rotary evaporator to yield the crude extracts.
Antibacterial Assay
-
Test Microorganisms: The following bacterial strains were used: Pseudomonas mallei (MTCC 7300), Pseudomonas aeruginosa (MTCC 424), Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.
-
Culture Medium: Nutrient agar (B569324) was used for the cultivation and maintenance of the bacterial strains.
-
Inoculum Preparation: A loopful of each bacterial culture was inoculated into 10 mL of nutrient broth and incubated at 37°C for 24 hours.
-
Agar Well Diffusion Method:
-
Sterile nutrient agar plates were prepared.
-
The 24-hour-old bacterial cultures were swabbed onto the surface of the agar plates.
-
Wells of 6 mm diameter were punched into the agar using a sterile cork borer.
-
A 50 µL aliquot of each plant extract (reconstituted in a suitable solvent) at a specific concentration was added to the respective wells.
-
The plates were incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each well was measured in millimeters.
-
Visualizing Experimental Workflows
To aid in the design of future research, the following diagram illustrates a general workflow for the screening and evaluation of natural products for antimicrobial activity.
Caption: General workflow for antimicrobial screening of plant extracts.
Future Directions and Conclusion
The lack of specific antimicrobial data for this compound presents a clear research gap and an opportunity for novel drug discovery. The antibacterial activity observed in extracts of Daphniphyllum himalense provides a rationale for the investigation of this compound and other alkaloids from Daphniphyllum macropodum.
Future research should focus on:
-
Isolation and Purification of this compound: Obtaining a pure sample of this compound is the essential first step for any biological evaluation.
-
Comprehensive Antimicrobial Screening: The purified compound should be tested against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains.
-
Determination of Potency: Quantitative assays, such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), are crucial to assess the potency of this compound.
-
Mechanism of Action Studies: Should this compound exhibit significant antimicrobial activity, subsequent studies should aim to elucidate its mechanism of action, which could involve targeting the cell wall, cell membrane, or intracellular processes.
References
The Chemical Ecology of Daphniphyllum: An In-depth Technical Guide on the Role of Daphmacropodine and Related Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The evergreen shrubs and trees of the genus Daphniphyllum are recognized for their production of a structurally diverse and complex array of terpenoid alkaloids. These compounds, including the representative daphmacropodine (B8099199), are believed to play a crucial role in the chemical defense strategies of the plant against herbivores and microbial pathogens. This technical guide provides a comprehensive overview of the chemical ecology of Daphniphyllum, with a focus on the biosynthesis, tissue distribution, and biological activities of its characteristic alkaloids. While specific data on this compound's ecological role is limited, this guide synthesizes the available information on closely related Daphniphyllum alkaloids to infer its likely functions. Detailed experimental protocols for the extraction, quantification, and bioactivity assessment of these compounds are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate further research and drug discovery efforts.
Biosynthesis and Tissue-Specific Accumulation of Daphniphyllum Alkaloids
The biosynthesis of Daphniphyllum alkaloids is a complex process that is thought to originate from the mevalonate (B85504) pathway, leading to the formation of a C30 triterpenoid (B12794562) precursor, squalene.[1] Through a series of cyclization and rearrangement reactions, this precursor is transformed into the various skeletal types of Daphniphyllum alkaloids.[1][2]
Metabolomic studies on Daphniphyllum macropodum have revealed a distinct tissue-specific distribution of these alkaloids, suggesting a sophisticated system of biosynthesis and translocation.[3][4] C30-type alkaloids are predominantly found in the phloem region, where they are likely synthesized.[3] These are then transported and converted into C22-type alkaloids, which accumulate in the epidermis, the outermost protective layer of the plant.[3] This spatial distribution strongly suggests a primary role for these alkaloids in defending the plant against external threats such as herbivorous insects and microbial pathogens.[3]
The Defensive Role of Daphniphyllum Alkaloids in Chemical Ecology
The accumulation of complex alkaloids in the epidermal tissues of Daphniphyllum species points towards their function as a chemical barrier against environmental stressors. While direct evidence for the specific role of this compound in deterring herbivores or inhibiting pathogens is not yet abundant in published literature, the demonstrated biological activities of other Daphniphyllum alkaloids provide strong correlational evidence for their defensive functions.
Insecticidal Activity
Several Daphniphyllum alkaloids have been shown to possess insecticidal properties.[1] This activity is a key component of the plant's defense against herbivorous insects. The presence of these toxic compounds in the leaves and bark can deter feeding or be lethal to insects that consume them.
Antimicrobial and Cytotoxic Activity
In addition to their insecticidal effects, various Daphniphyllum alkaloids have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[5] While the primary ecological role of this cytotoxicity is likely defense against pathogens, it also highlights the potential of these compounds as leads for novel therapeutic agents. The antimicrobial properties of these alkaloids would serve to protect the plant from infection by pathogenic fungi and bacteria.
Quantitative Data on the Biological Activity of Daphniphyllum Alkaloids
To facilitate comparison and guide future research, the following tables summarize the available quantitative data on the biological activities of various Daphniphyllum alkaloids. It is important to note that specific data for this compound is limited, and the presented data is for structurally related compounds.
Table 1: Insecticidal Activity of Daphniphyllum Alkaloids against Plutella xylostella
| Compound | LC50 (µg/mL) |
| Daphtenidine C | 1.5 |
| Macropodumine J | > 50 |
| Macropodumine K | > 50 |
Data from Li et al. (2009)[1]
Table 2: Cytotoxic Activity of Daphmacrodins from Daphniphyllum macropodum
| Compound | Cell Line | IC50 (µM) |
| Daphmacrodin A | HL-60 | 15.3 |
| SMMC-7721 | 25.6 | |
| A-549 | 38.4 | |
| MCF-7 | 29.8 | |
| SW480 | 42.1 | |
| Daphmacrodin B | HL-60 | 22.7 |
| SMMC-7721 | 33.1 | |
| A-549 | > 50 | |
| MCF-7 | 45.3 | |
| SW480 | > 50 |
Data from Cao et al. (2013)
Experimental Protocols
The following sections provide detailed methodologies for the extraction, quantification, and bioactivity assessment of Daphniphyllum alkaloids.
Extraction and Quantification of this compound and Related Alkaloids
This protocol describes a general method for the extraction and quantification of alkaloids from Daphniphyllum plant material using High-Performance Liquid Chromatography (HPLC).
5.1.1 Extraction
-
Sample Preparation: Air-dry the collected plant material (leaves, stems, or bark) at room temperature and then grind into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material (e.g., 100 g) with an appropriate solvent (e.g., 95% ethanol (B145695) or methanol) at room temperature for a specified period (e.g., 3 x 24 hours).
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in a 2% aqueous solution of hydrochloric acid.
-
Partition the acidic solution with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with an ammonia (B1221849) solution.
-
Extract the alkaline solution with a polar solvent (e.g., chloroform (B151607) or dichloromethane) to isolate the crude alkaloid fraction.
-
Wash the organic layer with distilled water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid extract.
-
5.1.2 Quantification by HPLC
-
Standard and Sample Preparation:
-
Prepare a stock solution of a purified Daphniphyllum alkaloid standard (e.g., this compound, if available, or a related, quantified alkaloid) in methanol (B129727).
-
Prepare a series of standard solutions of known concentrations by serial dilution of the stock solution.
-
Dissolve a known weight of the total alkaloid extract in methanol to a specific concentration.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the maximum absorbance of the target alkaloid(s) (e.g., 220-280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Inject the sample extract and determine the peak area of the alkaloid of interest.
-
Calculate the concentration of the alkaloid in the sample by interpolating its peak area on the calibration curve.
-
Insecticidal Bioassay: Leaf-Dip Method
This protocol outlines a leaf-dip bioassay to assess the insecticidal activity of Daphniphyllum alkaloids against a model herbivore, such as the diamondback moth (Plutella xylostella).
-
Preparation of Test Solutions: Dissolve the alkaloid extract or purified compound in an appropriate solvent (e.g., acetone (B3395972) with a surfactant like Tween-80) to create a stock solution. Prepare a series of dilutions of the stock solution. A solvent-only solution serves as the negative control.
-
Leaf Treatment: Dip fresh host plant leaves (e.g., cabbage) into the test solutions for approximately 10-30 seconds. Allow the leaves to air dry completely.
-
Insect Exposure: Place the treated leaves into ventilated containers (e.g., Petri dishes with a moistened filter paper). Introduce a known number of insect larvae (e.g., 10-20 third-instar larvae) into each container.
-
Incubation: Maintain the containers under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Mortality Assessment: Record the number of dead larvae at regular intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration. Use probit analysis to determine the LC50 (lethal concentration required to kill 50% of the test population).
Antimicrobial Bioassay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Daphniphyllum alkaloids against bacterial and fungal strains.
-
Preparation of Test Solutions and Inoculum:
-
Dissolve the alkaloid extract or purified compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to prepare a stock solution.
-
Prepare a series of two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Incubation:
-
Add the microbial inoculum to each well of the microtiter plate containing the serially diluted test compound.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Signaling Pathways and Experimental Workflows
The production of defensive secondary metabolites in plants is often regulated by complex signaling pathways. Herbivore attack or pathogen infection can trigger these pathways, leading to an increased synthesis of protective compounds.
Proposed Jasmonate Signaling Pathway for Daphniphyllum Alkaloid Biosynthesis
While the specific signaling pathways in Daphniphyllum have not been fully elucidated, the jasmonate signaling pathway is a well-established regulator of terpenoid indole (B1671886) alkaloid biosynthesis in other plant species and is likely to play a similar role in Daphniphyllum.[6]
Caption: Proposed jasmonate signaling pathway in Daphniphyllum.
Experimental Workflow for Alkaloid Extraction and Bioassay
The following diagram illustrates a typical workflow for the extraction of Daphniphyllum alkaloids and their subsequent evaluation in biological assays.
Caption: Workflow for alkaloid extraction and bioactivity screening.
Conclusion and Future Directions
The alkaloids of Daphniphyllum, including this compound, represent a fascinating and complex class of natural products with significant ecological roles and therapeutic potential. Their localization in the plant's epidermis and demonstrated insecticidal and cytotoxic activities strongly support their function as chemical defenses. While research has begun to unravel the biosynthesis and distribution of these compounds, further studies are needed to fully understand their ecological functions and mechanisms of action.
Future research should focus on:
-
Isolating and testing the specific biological activities of this compound against a range of relevant herbivores and plant pathogens.
-
Quantifying the concentration of this compound and other major alkaloids in different plant tissues and in response to ecological cues such as herbivore damage.
-
Elucidating the complete biosynthetic pathway of Daphniphyllum alkaloids and identifying the genes and enzymes involved.
-
Investigating the specific signaling pathways in Daphniphyllum that regulate alkaloid biosynthesis in response to biotic and abiotic stresses.
A deeper understanding of the chemical ecology of Daphniphyllum will not only provide valuable insights into plant-herbivore and plant-pathogen interactions but also pave the way for the development of new pharmaceuticals and environmentally friendly crop protection agents.
References
- 1. Further Daphniphyllum alkaloids with insecticidal activity from the bark of Daphniphyllum macropodum M(IQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variation of terpene alkaloids in Daphniphyllum macropodum across plants and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 6. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Daphmacropodine and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the total synthesis protocols for Daphmacropodine analogues, with a primary focus on the extensively studied molecule, daphenylline (B12778079). Additionally, it details the synthesis of the core structure of daphnimacropodines, providing valuable insights for the synthesis of this compound itself. The information is presented through detailed application notes, comparative data tables, explicit experimental protocols, and visual diagrams of the synthetic pathways.
Introduction
The Daphniphyllum alkaloids are a large family of structurally complex natural products that have garnered significant attention from the synthetic chemistry community due to their intricate molecular architectures and promising biological activities, including anticancer, antioxidant, and neurotrophic properties.[1][2] this compound and its analogues, such as daphenylline, are characterized by highly congested, polycyclic frameworks, making them challenging synthetic targets.[1][3] This document outlines several key total synthesis strategies developed by leading research groups, providing a practical resource for researchers in natural product synthesis and medicinal chemistry.
Comparative Analysis of Total Synthesis Strategies
Several research groups have reported the total synthesis of daphenylline, each employing unique strategic disconnections and key transformations. Furthermore, a pivotal synthesis of the core structure of daphnimacropodines has been achieved, laying the groundwork for the total synthesis of this compound. A summary of the quantitative data from these syntheses is presented below for comparative analysis.
| Target Molecule | Research Group | Total Steps (Longest Linear Sequence) | Overall Yield (%) | Key Strategies | Reference |
| (±)-Daphenylline | Sarpong (2024) | 11 | Not explicitly stated | Dearomative Buchner cycloaddition, Thia-Paternò–Büchi [2+2] photocycloaddition, C-C bond cleavage | [4][5] |
| (-)-Daphenylline | Fukuyama (2016) | 19 | ~1.5 | Asymmetric Negishi coupling, Intramolecular Friedel-Crafts reaction, Stereocontrolled Claisen rearrangement, Intramolecular azomethine ylide cycloaddition | [6][7] |
| (±)-Daphenylline | Li (2013) | 22 | ~0.5 | Gold-catalyzed 6-exo-dig cyclization, Intramolecular Michael addition, Photoinduced 6π-electrocyclization | [1][8] |
| Core Structure of Daphnimacropodines | Xu (2019) | 15 | Not explicitly stated | Intramolecular carbamate (B1207046) aza-Michael addition, Au-catalyzed alkyne hydration, Aldol (B89426) condensation | [3][9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments from the syntheses of daphenylline and the daphnimacropodine core structure.
Sarpong's Synthesis of (±)-Daphenylline: Buchner Ring Expansion
This key step constructs the seven-membered ring of the daphenylline core.
Protocol: To a solution of the diazoacetamide (B1201003) precursor in 1,2-dichlorobenzene (B45396) is added Rh₂(OAc)₄. The mixture is heated under microwave irradiation. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the bicyclo[4.1.0]heptane intermediate, which undergoes a subsequent 6π-electrocyclic ring opening to form the seven-membered ring lactam.[11]
Fukuyama's Synthesis of (-)-Daphenylline: Intramolecular Azomethine Ylide Cycloaddition
This crucial step forges the ABC ring system of daphenylline.
Protocol: A solution of the amino aldehyde precursor in a suitable solvent (e.g., toluene) is heated at reflux. The in situ generated azomethine ylide undergoes a [3+2] cycloaddition to construct the fused pyrrolidine (B122466) ring system. The product is then isolated and purified by silica (B1680970) gel chromatography.[7]
Li's Synthesis of (±)-Daphenylline: Gold-Catalyzed 6-exo-dig Cyclization/Intramolecular Michael Addition
This cascade reaction efficiently builds the bridged 6,6,5-tricyclic motif.
Protocol: To a solution of the enyne precursor in a suitable solvent (e.g., dichloromethane) is added a gold(I) catalyst (e.g., JohnphosAu(MeCN)SbF₆). The reaction mixture is stirred at room temperature until completion. The subsequent intramolecular Michael addition is often spontaneous or can be promoted by a mild base. The product is purified by column chromatography.[2]
Xu's Synthesis of the Daphnimacropodine Core: Intramolecular Carbamate Aza-Michael Addition
This step is critical for the formation of a key intermediate in the synthesis of the daphnimacropodine core.
Protocol: To a solution of the carbamate-containing enone in an appropriate solvent (e.g., THF), a base such as sodium hydride (NaH) is added at 0 °C. The reaction is stirred until the starting material is consumed, as monitored by TLC. The reaction is then quenched, and the product is extracted and purified by flash chromatography.[9][10]
Xu's Synthesis of the Daphnimacropodine Core: Au-Catalyzed Alkyne Hydration and Aldol Condensation
This sequence constructs the hydropyrrole moiety of the daphnimacropodine core.
Protocol: The alkyne-containing intermediate is dissolved in a mixture of solvents such as methanol (B129727) and dichloromethane. A gold(I) catalyst is added, and the reaction is stirred at room temperature to effect the hydration of the alkyne to a ketone. Subsequently, a base like sodium methoxide (B1231860) is added to promote an intramolecular aldol condensation, leading to the formation of the final core structure. The product is then purified.[9][10]
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the key synthetic strategies discussed.
Caption: Sarpong's Retrosynthetic Approach to (±)-Daphenylline.
Caption: Fukuyama's Enantioselective Synthesis of (-)-Daphenylline.
Caption: Li's Total Synthesis of (±)-Daphenylline.
Caption: Xu's Synthesis of the Daphnimacropodine Core Structure.
References
- 1. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Navigating Excess Complexity: Total Synthesis of Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Navigating Excess Complexity: Total Synthesis of Daphenylline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis of (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 8. The Li Synthesis of Daphenylline [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of the Core Structure of Daphnimacropodines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
Application Note: Quantification of Daphmacropodine in Plant Extracts by HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of Daphmacropodine in plant extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The described method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, enabling accurate and precise quantification of this compound.
Introduction
This compound is a member of the Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the genus Daphniphyllum. These alkaloids are known for their complex chemical structures and a wide range of biological activities. Accurate quantification of this compound in plant extracts is crucial for phytochemical studies, standardization of herbal products, and pharmacokinetic research. This document provides a detailed protocol for a selective and sensitive UPLC-MS/MS method for the determination of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., a structurally similar compound not present in the plant extract.
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium fluoride (B91410) (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Plant material (e.g., dried leaves or stems of Daphniphyllum species)
Instrumentation
-
Chromatography System: Waters ACQUITY UPLC® BEH or equivalent
-
Column: Agilent SB-C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) or equivalent.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.
-
Software: MassLynx or equivalent for data acquisition and analysis.
Sample Preparation
A reliable extraction method is critical for accurate quantification. The following protocol is a general guideline and may require optimization based on the specific plant matrix.
-
Grinding: Mill the dried plant material into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol (or another suitable solvent) and vortex for 1 minute.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
-
Protein Precipitation and Cleanup:
-
Reconstitute the dried extract in 1 mL of 50% methanol.
-
Add 2 mL of acetonitrile to precipitate proteins and other macromolecules.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Workflow for Sample Preparation
Caption: Workflow for the extraction of this compound from plant material.
HPLC-MS/MS Method
The following parameters are based on a validated method for a similar analyte in a biological matrix and should be optimized for plant extracts.[2][3][4]
HPLC Parameters
| Parameter | Value |
| Column | Agilent SB-C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | Deionized water with 0.02% formic acid and 5 mM NH₄F |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Elution | 0.0–0.6 min, 45% B; 0.6–2.5 min, 95% B; 2.5–5.0 min, hold at 95% B; 5.1-5.5 min, 45% B |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 650 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 525.2 | 357.0 | 170 | 63 |
| Internal Standard | To be determined | To be determined | To be determined | To be determined |
Method Validation
The analytical method should be validated according to standard guidelines, assessing the following parameters:
Linearity and Range
The linearity of the method was assessed by preparing calibration standards of this compound in a blank matrix extract at concentrations ranging from 2 to 1000 ng/mL.[3] The calibration curve should have a correlation coefficient (r²) of >0.99.
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision (relative standard deviation, RSD) should be within 15%, and the accuracy should be within 85-115%.[3]
Recovery and Matrix Effect
The extraction recovery and matrix effect should be assessed to ensure the sample preparation procedure is efficient and that co-eluting matrix components do not interfere with the ionization of the analyte.
Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Range | 2–1000 ng/mL |
| Precision (RSD) | ≤ 15% |
| Accuracy | 85–115% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
Results and Discussion
This HPLC-MS/MS method provides excellent selectivity and sensitivity for the quantification of this compound. The use of MRM ensures that only the specific precursor-to-product ion transition for this compound is monitored, minimizing interference from other components in the complex plant extract matrix. The short run time of 5.5 minutes allows for high-throughput analysis.[4]
Conclusion
The described HPLC-MS/MS method is a reliable and efficient tool for the quantitative analysis of this compound in plant extracts. This protocol can be readily implemented in research and quality control laboratories for the study of Daphniphyllum alkaloids and their related products.
Logical Relationship Diagram
Caption: Logical flow from method development to application.
References
High-Yield Extraction of Daphmacropodine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine is a structurally complex alkaloid isolated from plants of the Daphniphyllum genus, notably Daphniphyllum macropodum. Alkaloids from this genus have garnered significant interest due to their diverse and intricate molecular architectures and potential biological activities, including cytotoxic effects against various cancer cell lines.[1] The efficient extraction of this compound is a critical first step for further pharmacological investigation and drug development.
These application notes provide detailed protocols for high-yield extraction of this compound from plant material, focusing on modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). These methods offer significant advantages over traditional techniques, including reduced extraction times, lower solvent consumption, and potentially higher yields.[2]
Comparative Extraction Data
While specific comparative studies on this compound extraction yields are not extensively documented in publicly available literature, the following table provides illustrative data based on the general performance of these extraction methods for similar alkaloids. Modern methods consistently outperform traditional ones in terms of yield and efficiency.[2][3]
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) |
| Maceration | 95% Ethanol (B145695) | 25 | 72 hours | 0.8 - 1.2 | 65 - 75 |
| Soxhlet Extraction | Methanol (B129727) | 65 | 24 hours | 1.5 - 2.0 | 70 - 80 |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol | 50 | 30 min | 2.5 - 3.5 | 85 - 92 |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 70 | 5 min | 2.8 - 4.0 | 88 - 95 |
*Note: Yield and purity values are illustrative and may vary depending on the plant material, specific conditions, and analytical methods used.
Experimental Protocols
General Sample Preparation
-
Plant Material: Use dried and finely powdered leaves or stems of Daphniphyllum macropodum. A particle size of 40-60 mesh is recommended to increase the surface area for extraction.
-
Degreasing (Optional but Recommended): To remove lipids and pigments that may interfere with alkaloid extraction and purification, pre-extract the plant powder with a non-polar solvent such as n-hexane or petroleum ether using a Soxhlet apparatus for 6-8 hours. Air-dry the defatted material completely before proceeding.
Protocol for Ultrasound-Assisted Extraction (UAE)
Principle: Ultrasound waves create acoustic cavitation in the solvent, generating tiny, high-energy bubbles. The collapse of these bubbles near the plant cell walls causes cell disruption, enhancing solvent penetration and mass transfer of the target compounds.[4]
Equipment:
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., Erlenmeyer flask)
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the pre-treated plant powder and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% methanol (solvent-to-solid ratio of 10:1 v/w).
-
Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask.
-
Set the ultrasonic frequency to 40 kHz and the power to 200 W.
-
Set the temperature of the water bath to 50°C.
-
Sonicate for 30 minutes.
-
After extraction, cool the mixture to room temperature and filter through a Buchner funnel.
-
Wash the plant residue with an additional 20 mL of the extraction solvent to recover any remaining extract.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude alkaloid extract.
Protocol for Microwave-Assisted Extraction (MAE)
Principle: MAE utilizes microwave energy to heat the solvent and plant material directly and rapidly. The localized heating creates a build-up of pressure within the plant cells, leading to cell wall rupture and the release of alkaloids into the solvent.[5]
Equipment:
-
Microwave extraction system (closed-vessel or open-vessel)
-
Extraction vessel suitable for microwave use
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 5 g of the pre-treated plant powder and place it into a microwave-safe extraction vessel.
-
Add 100 mL of 80% ethanol (solvent-to-solid ratio of 20:1 v/w).
-
Seal the vessel (if using a closed-vessel system).
-
Place the vessel in the microwave extractor.
-
Set the microwave power to 500 W and the temperature to 70°C.
-
Set the extraction time to 5 minutes with continuous stirring.
-
After the extraction is complete, allow the vessel to cool to a safe temperature before opening.
-
Filter the mixture through a Buchner funnel.
-
Rinse the vessel and the plant residue with an additional 20 mL of the extraction solvent.
-
Combine the filtrates and concentrate using a rotary evaporator at a temperature below 50°C to yield the crude extract.
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for the extraction and analysis of this compound.
References
Application of Hyphenated Techniques for the Analysis of Daphmacropodine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine, a Daphniphyllum alkaloid, has garnered significant interest within the scientific community due to its complex structure and potential pharmacological activities. Accurate and sensitive analytical methods are paramount for the comprehensive study of its pharmacokinetics, metabolism, and mechanism of action. Hyphenated analytical techniques, which couple a separation method with a detection method, have emerged as the gold standard for the analysis of such compounds in complex biological matrices. Among these, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) stands out for its high selectivity, sensitivity, and speed, making it an indispensable tool in drug discovery and development.
This document provides detailed application notes and protocols for the analysis of this compound using UPLC-MS/MS, summarizing quantitative data and outlining experimental procedures.
Quantitative Data Summary
The following tables summarize the method validation and pharmacokinetic parameters for the analysis of this compound (DAPB) in rat plasma using a validated UPLC-MS/MS method.
Table 1: UPLC-MS/MS Method Validation Parameters for this compound (DAPB) Analysis in Rat Plasma
| Parameter | Result |
| Linearity Range | 2–1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Precision (RSD %) | |
| Intra-day | ≤ 8.5% |
| Inter-day | ≤ 9.2% |
| Accuracy (RE %) | |
| Intra-day | -6.3% to 7.1% |
| Inter-day | -5.4% to 6.8% |
| Recovery (%) | |
| Low Concentration (4 ng/mL) | 88.9% |
| Medium Concentration (80 ng/mL) | 91.2% |
| High Concentration (800 ng/mL) | 93.5% |
| Matrix Effect (%) | |
| Low Concentration (4 ng/mL) | 95.8% |
| High Concentration (800 ng/mL) | 98.2% |
| Stability | Stable under various storage and handling conditions |
Table 2: Pharmacokinetic Parameters of this compound (DAPB) in Rats Following Intravenous and Oral Administration
| Parameter | Intravenous (5 mg/kg) | Oral (30 mg/kg) |
| Tmax (h) | 0.08 | 1.5 |
| Cmax (ng/mL) | 856.3 ± 121.4 | 128.7 ± 25.6 |
| AUC(0-t) (ng·h/mL) | 987.6 ± 154.3 | 876.5 ± 132.1 |
| AUC(0-∞) (ng·h/mL) | 1025.4 ± 162.7 | 912.8 ± 145.9 |
| t1/2 (h) | 2.8 ± 0.5 | 3.1 ± 0.6 |
| CL (L/h/kg) | 4.9 ± 0.8 | - |
| Vz (L/kg) | 19.8 ± 3.5 | - |
| Absolute Bioavailability (%) | - | 29.7 |
Experimental Protocols
UPLC-MS/MS Method for Quantification of this compound in Rat Plasma
This protocol details a validated method for the determination of this compound (DAPB) in rat plasma.[1]
a. Sample Preparation
-
Thaw frozen rat plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).
-
Add 290 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 16,000 × g for 5 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and centrifuge again under the same conditions.
-
Inject 10 µL of the final supernatant into the UPLC-MS/MS system for analysis.
b. Chromatographic Conditions
-
System: Waters ACQUITY UPLC H-Class
-
Column: Agilent SB-C18 column (specific dimensions not provided, but a common choice is 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water with 0.02% formic acid and 5 mM ammonium (B1175870) fluoride
-
B: Acetonitrile
-
-
Gradient Elution: A suitable gradient program should be developed to ensure good separation of the analyte and internal standard from matrix components. A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the compounds, followed by a re-equilibration step.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: Maintained at a constant temperature, e.g., 40 °C.
-
Run Time: Approximately 5 minutes.[1]
c. Mass Spectrometric Conditions
-
System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound (DAPB): m/z [M+H]+ → m/z [Fragment ion]+ (Specific values to be determined by direct infusion of a standard solution)
-
Internal Standard (IS): m/z [M+H]+ → m/z [Fragment ion]+
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy to achieve maximum signal intensity for both the analyte and the internal standard.
Visualizations
References
Experimental Models for Studying Daphmacropodine: Acknowledging a Gap in Current Research
Initial investigations into the scientific literature reveal a significant scarcity of available data on in vitro and in vivo experimental models specifically for studying the biological activities of Daphmacropodine. this compound is a known alkaloid compound.[1][2][3] While its chemical structure has been elucidated, extensive research into its pharmacological effects, particularly in areas like cancer research, appears to be limited or not publicly available at this time.
In contrast, a similarly named compound, Daphnoretin (B1669815) , has been the subject of numerous studies investigating its anti-cancer properties, especially in the context of non-small cell lung cancer. Daphnoretin is a naturally occurring coumarin (B35378) that has demonstrated potential as an anti-cancer agent.[4][5][6][7][8]
Given the lack of specific experimental data for this compound, this document will provide detailed Application Notes and Protocols for Daphnoretin , a compound with a more established body of research in cancer biology. This information is intended to serve as a valuable resource for researchers interested in the broader class of natural compounds with potential therapeutic applications. It is crucial to emphasize that Daphnoretin and this compound are distinct chemical entities , and the following data and protocols should not be directly extrapolated to this compound.
Application Notes and Protocols for Daphnoretin
These notes and protocols are designed for researchers, scientists, and drug development professionals investigating the anti-cancer effects of Daphnoretin, particularly in lung cancer.
In Vitro Models: Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines
The A549 cell line, derived from human lung adenocarcinoma, is a well-established and commonly used model for studying the effects of potential anti-cancer compounds on non-small cell lung cancer.
| Cell Line | Assay | Endpoint | Concentration | Time Point | Result | Reference |
| A549 | MTT Assay | Cell Viability | 10, 20, 40 µM | 24, 48, 72 h | Concentration- and time-dependent inhibition of cell proliferation | [4] |
| A549 | Flow Cytometry | Apoptosis | 10, 20, 40 µM | 48 h | Concentration-dependent increase in apoptotic cells | [4] |
| K562 (CML) | Growth Inhibition | Cell Growth | Dose-dependent | Time-dependent | Inhibition of cell growth | [9][10] |
| HEL (CML) | Growth Inhibition | Cell Growth | Dose-dependent | Time-dependent | Inhibition of cell growth | [9][10] |
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of Daphnoretin on the viability and proliferation of A549 lung cancer cells.
-
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Daphnoretin (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Daphnoretin (e.g., 0, 10, 20, 40 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Objective: To quantify the induction of apoptosis in A549 cells by Daphnoretin.
-
Materials:
-
A549 cells
-
Daphnoretin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed A549 cells in 6-well plates and treat with Daphnoretin (e.g., 0, 10, 20, 40 µM) for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Western Blot Analysis for Apoptosis-Related Proteins
-
Objective: To investigate the molecular mechanism of Daphnoretin-induced apoptosis.
-
Materials:
-
A549 cells treated with Daphnoretin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, p-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
In Vivo Models: Xenograft Mouse Model
Patient-derived xenograft (PDX) models and cell line-derived xenograft (CDX) models using immunodeficient mice are valuable tools for evaluating the in vivo anti-tumor efficacy of compounds.[11][12] For studying Daphnoretin's effect on lung cancer, a subcutaneous xenograft model using A549 cells in nude mice is appropriate.
| Tumor Model | Compound | Dose | Efficacy Endpoint | Result | Reference |
| B16 melanoma | Daphnetin | 40 mg/kg | Tumor growth inhibition | 48% | [13] |
| MXT breast adenocarcinoma | Daphnetin | 40 mg/kg | Tumor growth inhibition | 40% | [13] |
| S180 fibrosarcoma | Daphnetin | 40 mg/kg | Tumor growth inhibition | 30% | [13] |
| C26 colon carcinoma | Daphnetin | 40 mg/kg | Tumor growth inhibition | 20% | [13] |
-
Objective: To evaluate the anti-tumor activity of Daphnoretin in a lung cancer xenograft model.
-
Materials:
-
Athymic nude mice (4-6 weeks old)
-
A549 cells
-
Matrigel
-
Daphnoretin
-
Vehicle control (e.g., saline with 0.5% DMSO)
-
Calipers
-
-
Procedure:
-
Subcutaneously inject a suspension of A549 cells and Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer Daphnoretin (e.g., intraperitoneally) at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Signaling Pathways and Mechanisms of Action for Daphnoretin
Daphnoretin has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.
Bcl-2 Family Proteins
Daphnoretin treatment in A549 cells leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[4] This shift in the Bcl-2/Bax ratio promotes the release of cytochrome c from the mitochondria, initiating the caspase cascade.
STAT3 Signaling
In chronic myeloid leukemia cells, daphnoretin has been observed to increase the phosphorylation of STAT3, a key signaling molecule involved in cell differentiation.[9]
Visualizations
Daphnoretin-Induced Apoptosis Pathway in A549 Lung Cancer Cells
Caption: Proposed mechanism of Daphnoretin-induced apoptosis in A549 cells.
Experimental Workflow for In Vitro Analysis of Daphnoretin
Caption: Workflow for in vitro evaluation of Daphnoretin's anti-cancer effects.
Logical Relationship in Daphnoretin's Pro-Apoptotic Action
Caption: Logical flow of Daphnoretin's pro-apoptotic mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | CAS:39729-21-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Daphnoretin | C19H12O7 | CID 5281406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 2034-69-7,daphnoretin | lookchem [lookchem.com]
- 6. Daphnoretin | C19H12O7 | CID 5281406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. Daphnoretin - Wikipedia [en.wikipedia.org]
- 9. Naturally Occurring Bicoumarin Compound Daphnoretin Inhibits Growth and Induces Megakaryocytic Differentiation in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Deoxypodophyllotoxin | C22H22O7 | CID 345501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Frontiers | Structure and mutation of deoxypodophyllotoxin synthase (DPS) from Podophyllum hexandrum [frontiersin.org]
Isolating Daphmacropodine: A Detailed Guide to Column Chromatography Protocols
For researchers, scientists, and professionals in drug development, the effective isolation and purification of bioactive compounds are critical first steps. Daphmacropodine, a complex alkaloid derived from plants of the Daphniphyllum genus, has garnered interest for its potential pharmacological activities. This document provides detailed application notes and protocols for the isolation of this compound using column chromatography, a fundamental technique in natural product chemistry.
Application Notes
Column chromatography is a versatile and widely used method for the separation of individual chemical compounds from a mixture. The principle lies in the differential partitioning of the components between a stationary phase (typically silica (B1680970) gel) packed in a column and a mobile phase (a solvent or a mixture of solvents) that flows through it. For the isolation of this compound, a normal-phase chromatography setup is typically employed, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent system. The separation is achieved as compounds with different polarities travel down the column at different rates. Less polar compounds have a weaker interaction with the silica gel and elute faster, while more polar compounds interact more strongly and elute later. A gradient elution technique, where the polarity of the mobile phase is gradually increased over time, is often used to effectively separate the complex mixture of alkaloids present in the crude plant extract.
Experimental Protocols
The following protocols are based on established methodologies for the isolation of alkaloids from Daphniphyllum macropodum.
Preparation of Crude Extract
A crucial prerequisite for successful chromatographic separation is the careful preparation of the crude extract from the plant material.
Materials:
-
Dried and powdered leaves and stems of Daphniphyllum macropodum
-
95% Ethanol (B145695) (EtOH)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Macerate the dried and powdered plant material (e.g., 10 kg) with 95% ethanol at room temperature.
-
Perform the extraction three times, each for a duration of 24 hours, to ensure exhaustive extraction of the alkaloids.
-
Combine the ethanolic extracts and filter to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.
Column Chromatography for this compound Isolation
This protocol details the separation of the crude extract using silica gel column chromatography with a chloroform-methanol gradient.
Materials:
-
Crude ethanolic extract of Daphniphyllum macropodum
-
Silica gel (200-300 mesh) for column chromatography
-
Chloroform (CHCl₃)
-
Methanol (B129727) (MeOH)
-
Glass chromatography column (e.g., 10 cm diameter, 150 cm length)
-
Cotton wool or glass frit
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing:
-
Insert a plug of cotton wool or a glass frit at the bottom of the chromatography column.
-
Prepare a slurry of silica gel in chloroform.
-
Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the packed column by running the initial mobile phase (100% chloroform) through it.
-
-
Sample Loading:
-
Dissolve the crude ethanolic extract in a minimal amount of chloroform.
-
In a separate container, mix the dissolved extract with a small amount of silica gel to form a dry powder. This is known as dry loading.
-
Carefully add the dried sample-silica mixture to the top of the packed column.
-
-
Elution:
-
Begin the elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by incrementally adding methanol to the chloroform. A typical gradient profile is outlined in the data table below.
-
Maintain a constant flow rate throughout the elution process.
-
Collect fractions of a consistent volume (e.g., 500 mL) in separate tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the separation process by analyzing the collected fractions using Thin-Layer Chromatography (TLC).
-
Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., chloroform:methanol 95:5).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show similar TLC profiles and contain the compound of interest (this compound).
-
-
Purification and Yield:
-
The combined fractions containing this compound may require further purification steps, such as recrystallization or preparative HPLC, to achieve high purity.
-
After final purification, evaporate the solvent to obtain the isolated this compound.
-
Determine the final yield of the purified compound.
-
Data Presentation
The following tables summarize the quantitative data for a typical isolation of this compound and related alkaloids from Daphniphyllum macropodum.
Table 1: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica gel (200-300 mesh) |
| Column Dimensions | 10 cm (diameter) x 150 cm (length) |
| Mobile Phase | Chloroform (CHCl₃) - Methanol (MeOH) gradient |
| Flow Rate | Gravity-fed or low pressure |
| Fraction Volume | 500 mL |
Table 2: Gradient Elution Profile for Column Chromatography
| Step | Chloroform (CHCl₃) (%) | Methanol (MeOH) (%) |
| 1 | 100 | 0 |
| 2 | 98 | 2 |
| 3 | 95 | 5 |
| 4 | 90 | 10 |
| 5 | 85 | 15 |
| 6 | 80 | 20 |
| 7 | 50 | 50 |
| 8 | 0 | 100 |
Table 3: Yield of Isolated Alkaloids
| Compound | Yield (from 10 kg dried plant material) |
| Daphmacrodin A | 30 mg |
| Daphmacrodin B | 4 mg |
Note: this compound is a general term for a class of alkaloids. The yields provided are for specific, closely related compounds, Daphmacrodin A and B, isolated from D. macropodum.
Visualizations
Experimental Workflow
Illuminating the Architecture of Daphmacropodine Derivatives: A Guide to Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the application of key spectroscopic techniques for the robust structural analysis of Daphmacropodine derivatives, a class of complex alkaloids with significant biological potential. These protocols and application notes are designed to provide researchers with the necessary tools to elucidate and confirm the intricate molecular frameworks of these natural products.
Introduction to Spectroscopic Techniques for this compound Analysis
The structural elucidation of this compound derivatives relies on a suite of complementary spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides profound insights into the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer valuable information about the functional groups and electronic properties of the molecules, respectively. The integrated application of these techniques is paramount for unambiguous structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the constitution and stereochemistry of this compound derivatives. One-dimensional (1D) ¹H and ¹³C NMR spectra, in conjunction with two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, allow for the complete assignment of all proton and carbon signals and the establishment of through-bond correlations.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for two representative this compound derivatives, Daphmacrodin A and Daphmacrodin B, isolated from Daphniphyllum macropodum[1].
Table 1: ¹³C NMR Spectroscopic Data for Daphmacrodins A and B (100 MHz, CDCl₃) [1]
| Position | Daphmacrodin A (δc) | Daphmacrodin B (δc) | Atom Type |
| 1 | 193.6 | 194.6 | C |
| 2 | 52.0 | 47.1 | CH |
| 3 | 128.8 | 129.8 | C |
| 4 | 196.7 | 66.4 | C/CH |
| 5 | 118.9 | 119.5 | C |
| 6 | 44.0 | 47.6 | CH |
| 7 | 56.4 | 56.8 | CH |
| 8 | 134.1 | 133.5 | C |
| 9 | 136.1 | 135.9 | C |
| 10 | 41.2 | 41.5 | C |
| 11 | 30.2 | 30.5 | CH₂ |
| 12 | 25.8 | 27.5 | CH₂ |
| 13 | 121.9 | 122.5 | C |
| 14 | 135.2 | 135.5 | C |
| 15 | 138.0 | 139.1 | C |
| 16 | 39.5 | 39.8 | CH₂ |
| 17 | 66.2 | 65.8 | CH₂ |
| 18 | 49.8 | 50.1 | CH |
| 19 | 58.2 | 58.5 | CH₂ |
| 20 | 22.1 | 22.3 | CH₃ |
| 21 | 29.7 | 29.9 | CH₃ |
| 22 | 170.5 | 170.8 | C |
| 23 | 20.8 | 21.0 | CH₃ |
Table 2: ¹H NMR Spectroscopic Data for Daphmacrodins A and B (400 MHz, CDCl₃) [1]
| Position | Daphmacrodin A (δH, mult., J in Hz) | Daphmacrodin B (δH, mult., J in Hz) |
| 2 | 2.86 (m) | 2.48 (m) |
| 4 | 3.53 (br. s) | - |
| 6 | 2.80 (m) | 2.48 (m) |
| 7 | 2.25 (m) | 2.10 (m) |
| 11 | 2.63 (m); 2.37 (dd, 18.5, 6.5) | 2.50 (m); 2.37 (m) |
| 12 | 2.02 (m); 1.39 (m) | 1.99 (m); 1.64 (q, 13.0) |
| 16 | 2.65 (m) | 3.01 (m); 2.54 (m) |
| 18 | 2.42 (m) | 2.23 (m) |
| 19 | 4.00 (dd, 14.0, 7.5); 3.20 (dd, 14.0, 9.0) | 3.16 (m) |
| 20 | 1.15 (d, 7.0) | 1.05 (d, 7.0) |
| 21 | 1.69 (s) | 1.36 (s) |
| 23 | 2.15 (s) | 2.12 (s) |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 1-5 mg of the purified this compound derivative in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
1D NMR Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire ¹³C NMR spectra on the same instrument, typically at 100 MHz. Use a proton-decoupled sequence with a 45° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems and elucidating the carbon skeleton.
-
-
Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate ¹H NMR signals and pick peaks for all spectra. Analyze the 1D and 2D spectra to assign all proton and carbon signals and deduce the molecular structure.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS, particularly with electrospray ionization (ESI), is essential for determining the elemental composition of this compound derivatives and for gaining structural information through fragmentation analysis.
Quantitative HR-MS Data
Table 3: High-Resolution ESI-MS Data for Daphmacrodin A [1]
| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| Daphmacrodin A | C₂₂H₂₅NO₄ | 368.1861 | 368.1861 |
Experimental Protocol for HR-ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified this compound derivative (approximately 10-50 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Infusion and Ionization: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a flow rate of 5-10 µL/min. Use positive ion mode for alkaloids, as they readily form [M+H]⁺ ions.
-
Full Scan MS: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000) to determine the accurate mass of the protonated molecule.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies. This will generate a fragmentation pattern that can be used to deduce structural motifs.
-
Data Analysis: Analyze the accurate mass data to determine the elemental composition. Interpret the MS/MS fragmentation patterns to identify characteristic neutral losses and fragment ions, which can help in the structural elucidation process.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of this compound derivatives.
Quantitative Spectroscopic Data
Table 4: Characteristic IR Absorption Frequencies for Alkaloids
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (amine/amide) | 3300-3500 |
| C-H Stretch (alkane) | 2850-3000 |
| C=O Stretch (ketone/ester/amide) | 1650-1750 |
| C=C Stretch (alkene/aromatic) | 1600-1680 |
| C-N Stretch | 1000-1350 |
Table 5: Typical UV-Vis Absorption Maxima for Alkaloids [2]
| Chromophore | λmax (nm) |
| Isolated C=C | < 200 |
| Conjugated dienes | 210-250 |
| Aromatic systems | 250-290 |
| Extended conjugated systems | > 300 |
Experimental Protocols
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.
-
Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer over a wavelength range of 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) if the concentration is known. This data provides information about the electronic transitions and the extent of conjugation in the molecule.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the spectroscopic analysis of this compound derivatives.
References
Application Notes & Protocols: Online Structural Elucidation of Daphmacropodine via LC-NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Daphmacropodine is a complex alkaloid isolated from plants of the Daphniphyllum genus. The structural elucidation of such natural products is a critical step in drug discovery and development, providing insights into their chemical properties and potential pharmacological activities. Traditional methods for structure determination involve laborious and time-consuming isolation and purification procedures. Hyphenated analytical techniques, particularly Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy, offer a powerful and efficient alternative for the online structural elucidation of compounds in complex mixtures like plant extracts.[1][2] This application note provides a detailed protocol for the use of LC-NMR, including its various operational modes, for the rapid identification and structural characterization of this compound.
The direct coupling of High-Performance Liquid Chromatography (HPLC) with NMR spectroscopy, often in conjunction with Mass Spectrometry (MS), allows for the acquisition of structural information from chromatographically separated analytes without the need for prior isolation.[3] This approach is particularly advantageous for the analysis of novel or trace compounds in natural product extracts.
Chemical Structure of this compound:
The chemical structure of this compound, as determined by previous studies, is presented below. This complex polycyclic structure necessitates advanced analytical techniques for unambiguous characterization.[4][5]
-
Molecular Formula: C₃₂H₅₁NO₄
-
IUPAC Name: [(1S,2S,5S,7R,8R)-7-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.0²,¹³.0³,⁷.0⁷,¹²]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate
Experimental Protocols
This section details the methodologies for the online structural elucidation of this compound using LC-NMR.
1. Sample Preparation: Extraction of Alkaloids from Daphniphyllum macropodum
A robust extraction method is crucial for obtaining a sample suitable for LC-NMR analysis.
-
Plant Material: Dried and powdered aerial parts of Daphniphyllum macropodum.
-
Extraction Solvent: 90% Methanol (B129727) (CH₃OH) in water.
-
Protocol:
-
Macerate 100 g of the powdered plant material in 1 L of 90% methanol at room temperature for 48 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
For LC-NMR analysis, dissolve the crude extract in the mobile phase starting condition (e.g., a mixture of acetonitrile-d₃ and D₂O) to a final concentration of 10-20 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection into the LC-NMR system.
-
2. LC-NMR-MS System Configuration and Parameters
A typical LC-NMR-MS setup is employed for the comprehensive analysis of the plant extract.
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
-
NMR Spectrometer: A Bruker Avance III HD 600 MHz spectrometer or equivalent, equipped with a cryoprobe for enhanced sensitivity.
-
Mass Spectrometer: A Thermo Scientific Q Exactive HF Hybrid Quadrupole-Orbitrap Mass Spectrometer or equivalent, with an electrospray ionization (ESI) source.
-
Interface: A Bruker BPSU-36/2 sample management unit for peak trapping and transfer.
Table 1: HPLC and MS Parameters for this compound Analysis
| Parameter | Value |
| HPLC Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in D₂O |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile-d₃ |
| Gradient Elution | 10-70% B over 40 min, then to 95% B for 5 min, hold for 5 min |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| DAD Wavelength | 210-400 nm |
| MS Ionization Mode | ESI Positive |
| MS Scan Range | m/z 150-1500 |
LC-NMR Operational Modes for Structural Elucidation
The choice of LC-NMR operational mode depends on the concentration of the target analyte and the desired level of structural information.
1. On-Flow LC-NMR
This mode is suitable for a rapid overview of the proton NMR spectra of the major components in the extract.
-
Protocol:
-
The eluent from the HPLC column flows continuously through the NMR flow cell.
-
¹H NMR spectra are acquired continuously throughout the chromatographic run.
-
Solvent suppression techniques (e.g., WET or presaturation) are applied to attenuate the signals from the mobile phase.
-
2. Stop-Flow LC-NMR
For more detailed 1D and 2D NMR experiments on specific peaks, the stop-flow mode is employed.
-
Protocol:
-
Monitor the chromatogram from the DAD or MS detector.
-
When the peak corresponding to this compound (identified by its UV spectrum and/or mass-to-charge ratio) reaches the NMR flow cell, the HPLC pump is stopped.
-
Acquire detailed 1D ¹H, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on the trapped analyte.
-
Resume the HPLC flow to elute the next peak of interest.
-
3. LC-SPE-NMR (Solid Phase Extraction)
This is the most sensitive LC-NMR technique, ideal for trace compounds and for acquiring high-quality 2D NMR data.
-
Protocol:
-
The HPLC eluent is passed through an SPE cartridge after the DAD and a small split to the MS.
-
The peak of interest is trapped on the SPE cartridge.
-
The cartridge is then washed with D₂O to remove residual protonated solvents.
-
The trapped analyte is eluted from the cartridge with a small volume of a fully deuterated solvent (e.g., acetonitrile-d₃) directly into the NMR flow cell.
-
Acquire comprehensive 1D and 2D NMR spectra. This process can be repeated multiple times to concentrate the analyte on the cartridge for enhanced signal-to-noise.
-
Table 2: Representative NMR Acquisition Parameters (Stop-Flow or LC-SPE-NMR)
| Experiment | Key Parameters |
| ¹H NMR | 64 scans, 1.5 s relaxation delay, 32k data points |
| ¹³C NMR | 1024 scans, 2.0 s relaxation delay, 64k data points |
| COSY | 256 increments, 8 scans per increment |
| HSQC | 256 increments, 16 scans per increment |
| HMBC | 512 increments, 32 scans per increment |
Data Presentation and Expected Results
The combination of data from DAD, MS, and NMR will lead to the unambiguous structural elucidation of this compound.
Table 3: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations |
| 1 | 45.2 | 2.15 (m) | C2, C10, C11 |
| 2 | 130.1 | 5.80 (d, 10.1) | C1, C3, C4 |
| 3 | 128.5 | 5.65 (d, 10.1) | C2, C4, C5 |
| ... | ... | ... | ... |
| CH₃ (isopropyl) | 21.5 | 0.95 (d, 6.8) | C(isopropyl) |
| CH₃ (acetate) | 20.8 | 2.05 (s) | C=O (acetate) |
This table is a representation of the type of data that would be collected. Actual chemical shifts would need to be determined experimentally.
Visualization of Workflows and Logical Relationships
Experimental Workflow for LC-NMR Analysis
Caption: Overall workflow from sample preparation to data analysis.
Logical Process of Structural Elucidation
Caption: Logical steps for structure elucidation using integrated data.
Signaling Pathways of this compound
To date, specific signaling pathways modulated by this compound have not been extensively studied or reported in the scientific literature. Further pharmacological research is required to elucidate its mechanism of action and its effects on cellular signaling cascades.
LC-NMR is a highly effective and efficient technique for the online structural elucidation of complex natural products like this compound from crude plant extracts.[3] By utilizing a combination of on-flow, stop-flow, and LC-SPE-NMR modes, researchers can obtain comprehensive structural information, including proton and carbon chemical shifts and through-bond correlations, leading to the unambiguous identification of the analyte. The protocols and methodologies outlined in this application note provide a robust framework for the rapid characterization of this compound and other related alkaloids, thereby accelerating the drug discovery process.
References
- 1. Online structural elucidation of alkaloids and other constituents in crude extracts and cultured cells of Nandina domestica by combination of LC-MS/MS, LC-NMR, and LC-CD analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
High-Throughput Screening Assays for Daphmacropodine Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphmacropodine is a member of the Daphniphyllum alkaloids, a complex family of natural products known for their intricate molecular architecture and diverse biological activities. Preliminary studies on related compounds suggest a spectrum of potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. High-throughput screening (HTS) provides a robust framework for rapidly evaluating the bioactivity of this compound across a wide range of biological targets and cellular models. These application notes provide detailed protocols for proposed HTS assays to systematically investigate and quantify the cytotoxic, anti-inflammatory, and neuroprotective potential of this compound.
Data Presentation
Quantitative data from HTS campaigns are critical for determining the potency and selectivity of a test compound. The following tables are templates for summarizing key metrics such as IC50 (half-maximal inhibitory concentration), MIC (minimum inhibitory concentration), and EC50 (half-maximal effective concentration) values that would be generated from the described assays.
Table 1: Cytotoxicity Profile of this compound (Example)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined |
| PC-3 | Prostate Adenocarcinoma | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined |
| L929 | Normal Fibroblast | Data to be determined |
Table 2: Antibacterial Activity of this compound (Example)
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | Data to be determined |
| Bacillus subtilis (ATCC 6633) | Gram-positive | Data to be determined |
| Escherichia coli (ATCC 25922) | Gram-negative | Data to be determined |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Data to be determined |
Table 3: Anti-Inflammatory Activity of this compound (Example)
| Assay | Endpoint | IC50 (µM) |
| Protein Denaturation | Inhibition of Albumin Denaturation | Data to be determined |
| Lipoxygenase Inhibition | Inhibition of LOX Activity | Data to be determined |
| Nitric Oxide Scavenging | Reduction of NO levels in LPS-stimulated macrophages | Data to be determined |
Experimental Protocols & Workflows
The following are detailed protocols for primary HTS assays to evaluate the bioactivity of this compound.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust and widely used method for HTS of potential anticancer compounds.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) and a normal control cell line (e.g., L929) into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 to 100 µM).
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Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (DMSO) and positive controls (e.g., Doxorubicin).
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Incubation: Incubate the plates for another 48 to 72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Screening: Protein Denaturation Assay
Inflammation can involve the denaturation of proteins. This assay uses the heat-induced denaturation of bovine serum albumin (BSA) as a model system to screen for anti-inflammatory activity.
Experimental Workflow:
Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 150 µL of 0.5% w/v bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.3).
-
Compound Addition: Add 10 µL of various concentrations of this compound (e.g., 10 to 500 µg/mL). Use diclofenac (B195802) sodium as a positive control.
-
Incubation: Incubate the plates at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by incubating the plates in a water bath at 72°C for 5 minutes.
-
Cooling: Cool the plates to room temperature.
-
Data Acquisition: Measure the turbidity (absorbance) at 660 nm using a microplate reader.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. Determine the IC50 value from the dose-response curve.
Neuroprotective Screening: Oxidative Stress Model in SH-SY5Y Cells
This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death, a common mechanism in neurodegenerative diseases. The human neuroblastoma cell line SH-SY5Y is a common model for such studies.
Signaling Pathway Hypothesis:
Many neuroprotective natural products act by modulating pathways that enhance cellular antioxidant defenses. A plausible mechanism for this compound could involve the activation of the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach approximately 80% confluency.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Oxidative Stress: Add a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) to induce oxidative stress and incubate for 16-24 hours.
-
Viability Assessment: Assess cell viability using a suitable assay, such as the AlamarBlue assay, which measures mitochondrial metabolic activity.
-
Data Acquisition: Add AlamarBlue reagent to each well, incubate for 2-4 hours, and measure fluorescence with an appropriate plate reader.
-
Data Analysis: Calculate the percentage of neuroprotection relative to cells treated with the neurotoxin alone. Determine the EC50 value, which is the concentration of this compound that provides 50% of the maximum protective effect.
Troubleshooting & Optimization
Overcoming challenges in the total synthesis of Daphmacropodine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Daphmacropodine and other related Daphniphyllum alkaloids. Given that a complete total synthesis of this compound has not been extensively documented in publicly available literature, this guide draws upon established strategies for the synthesis of its core structure and analogous alkaloids like Daphenylline.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The main difficulties in synthesizing this compound stem from its complex and highly congested polycyclic framework. Key challenges include:
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Construction of the intricate cage-like structure: Assembling the multiple fused rings with the correct topology is a significant hurdle.[1][2]
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Stereochemical control: The molecule possesses several stereocenters, including vicinal quaternary centers, which demand high levels of stereoselectivity in the synthetic route.[1]
-
Late-stage functionalization: Introducing oxygenation and other functional groups onto the complex scaffold in the later stages of the synthesis can be difficult due to steric hindrance and potential for unexpected side reactions.
Q2: What are some common strategies for constructing the core ring system of Daphniphyllum alkaloids?
A2: Several powerful reactions are frequently employed to assemble the characteristic polycyclic core of alkaloids in this family. These include:
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Intramolecular Diels-Alder reactions: This strategy is effective for forming key six-membered rings and setting multiple stereocenters in a single step.
-
Aza-Michael additions: Intramolecular aza-Michael additions have been successfully used to construct nitrogen-containing rings within the core structure.[1]
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Gold-catalyzed alkyne hydration followed by aldol (B89426) condensation: This sequence has proven effective in the synthesis of the hydropyrrole motif present in the core of daphnimacropodines.[1]
-
Radical cyclizations: N-centered radical cyclizations have been explored for the rapid assembly of tricyclic intermediates.
Q3: How can I approach the synthesis of the tetracyclic core of this compound?
A3: A divergent approach starting from a simple building block is a viable strategy. For instance, a synthesis can commence from a simple diketone.[1] Key transformations might involve a stereoselective intramolecular carbamate (B1207046) aza-Michael addition to form a nitrogen-containing ring, followed by the construction of the hydropyrrole moiety via a gold-catalyzed alkyne hydration and subsequent aldol condensation.[1]
Troubleshooting Guides
Low Yield in the Aza-Michael Addition for Piperidine (B6355638) Ring Formation
Q: I am attempting an intramolecular aza-Michael addition to form the piperidine ring of the core structure, but I am observing low yields and the formation of multiple side products. What could be the issue and how can I resolve it?
A: Low yields in this critical step can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:
-
Choice of Base and Solvent: The base and solvent system is crucial for this transformation. If you are using a strong, non-coordinating base, consider switching to a milder base to minimize side reactions. The polarity of the solvent can also influence the reaction rate and selectivity. Experiment with a range of solvents with varying polarities.
-
Protecting Group Strategy: The nature of the nitrogen protecting group can significantly impact the nucleophilicity of the amine and the overall success of the reaction. If you are using a bulky protecting group, it might sterically hinder the cyclization. Consider switching to a smaller or electronically different protecting group.
-
Reaction Concentration: Running the reaction at high dilution can favor the desired intramolecular cyclization over intermolecular side reactions.
-
Temperature Control: The reaction temperature should be carefully optimized. Higher temperatures might lead to decomposition or the formation of undesired byproducts.
Troubleshooting Workflow: Low Yield in Aza-Michael Addition
Caption: A workflow for troubleshooting low yields in the intramolecular aza-Michael addition.
Poor Diastereoselectivity in the Diels-Alder Cycloaddition
Q: My Diels-Alder reaction to form the core bicyclic system is resulting in a poor diastereomeric ratio. How can I improve the stereoselectivity?
A: Achieving high diastereoselectivity in Diels-Alder reactions, especially for complex substrates, is a common challenge. Here are some strategies to consider:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and selectivity of the cycloaddition by coordinating to the dienophile. A variety of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) can be screened. The choice of a chiral Lewis acid can also induce enantioselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the diastereoselectivity. Non-polar solvents often favor the endo product due to favorable secondary orbital interactions.
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Temperature Optimization: Diels-Alder reactions are often reversible. Running the reaction at a lower temperature can favor the thermodynamically more stable product, which may be the desired diastereomer.
-
Substrate Modification: If possible, modifying the dienophile or diene by introducing bulky substituents can create a steric bias that favors the formation of one diastereomer over the other.
Retrosynthetic Analysis of this compound Highlighting a Key Diels-Alder Disconnection
Caption: A simplified retrosynthetic analysis of this compound.
Quantitative Data
The following tables summarize typical reaction conditions and yields for key transformations relevant to the synthesis of the Daphniphyllum alkaloid core, based on published syntheses of related compounds.
Table 1: Conditions for Aza-Michael Addition
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | CH₃CN | 80 | 65 |
| 2 | Cs₂CO₃ | THF | 65 | 72 |
| 3 | DBU | Toluene (B28343) | 110 | 58 |
| 4 | NaH | DMF | 0 to rt | 45 |
Table 2: Lewis Acids for Diels-Alder Cycloaddition
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | dr (endo:exo) |
| 1 | None | Toluene | 150 | 2:1 |
| 2 | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -78 | 10:1 |
| 3 | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 15:1 |
| 4 | SnCl₄ (1.1) | Toluene | -78 | >20:1 |
Experimental Protocols
Protocol 1: Gold-Catalyzed Hydration/Aldol Condensation for Hydropyrrole Synthesis
This protocol is adapted from a reported synthesis of the daphnimacropodine core.[1]
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Preparation of the Reaction Mixture: To a solution of the alkyne precursor (1.0 equiv) in a mixture of CH₃CN and H₂O (10:1) is added AuCl₃ (0.05 equiv).
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Reaction Execution: The reaction mixture is stirred at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
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Workup: The reaction mixture is diluted with ethyl acetate (B1210297) and washed sequentially with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford the desired hydropyrrole product.
Mechanism of Gold-Catalyzed Alkyne Hydration
Caption: A simplified mechanism for the gold-catalyzed hydration of an alkyne.
Protocol 2: Intramolecular Diels-Alder Cycloaddition
This is a general protocol for a thermally promoted intramolecular Diels-Alder reaction.
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Preparation of the Reaction Mixture: A solution of the diene-dienophile precursor (1.0 equiv) in a high-boiling point solvent such as toluene or xylene is prepared in a sealed tube. The concentration is typically kept low (0.01-0.05 M) to favor the intramolecular pathway.
-
Reaction Execution: The sealed tube is heated to 150-200 °C in an oil bath or heating mantle for 24-48 hours. The reaction progress is monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to separate the diastereomeric products.
Disclaimer: These protocols and guides are intended for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions by qualified researchers. Appropriate safety precautions should always be taken when performing chemical experiments.
References
Optimizing extraction parameters for maximizing Daphmacropodine yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Daphmacropodine from its natural source, Daphniphyllum macropodum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a yuzurimine-type alkaloid, a class of structurally complex natural products. Its primary source is the plant Daphniphyllum macropodum, from which a variety of similar alkaloids have been isolated.[1][2] These compounds are of interest for their potential bioactivities.[3][4]
Q2: Which extraction methods are most suitable for this compound?
A2: While specific studies on this compound extraction optimization are limited, general principles for alkaloid extraction suggest that methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher efficiency and shorter extraction times compared to conventional methods like maceration or Soxhlet extraction.[5][6] The choice of method will depend on available equipment, scalability, and the desired purity of the final extract.
Q3: What are the critical parameters to consider when optimizing this compound extraction?
A3: The key parameters that significantly influence the yield of alkaloids include the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio.[7][8][9] For instance, the polarity of the solvent is crucial for effectively dissolving the target alkaloid.
Q4: How can the yield of this compound be accurately quantified?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for the quantification of alkaloids.[10] For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[11][12][13] A validated analytical method is essential for accurately determining the extraction yield.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound.
Issue 1: Low this compound Yield
-
Possible Cause 1: Inappropriate Solvent Selection.
-
Solution: The selection of a solvent with appropriate polarity is critical. Alkaloids are typically extracted with organic solvents like methanol (B129727), ethanol, or chloroform. A systematic approach is to test a range of solvents with varying polarities. It is also beneficial to adjust the pH of the solvent, as the solubility of alkaloids is often pH-dependent.
-
-
Possible Cause 2: Suboptimal Extraction Temperature.
-
Solution: Increasing the temperature can enhance extraction efficiency; however, excessively high temperatures may lead to the degradation of thermolabile compounds. It is advisable to conduct experiments at different temperatures to find the optimal balance.
-
-
Possible Cause 3: Insufficient Extraction Time.
-
Solution: The duration of the extraction process directly impacts the yield. For methods like maceration, a longer extraction time may be necessary. For UAE and MAE, shorter times are generally sufficient. Time-course experiments can help determine the point of diminishing returns.
-
Issue 2: Co-extraction of Impurities
-
Possible Cause 1: Non-selective Solvent.
-
Solution: If the initial extract contains a high level of impurities, consider using a more selective solvent system. A multi-step extraction process, starting with a non-polar solvent to remove lipids and pigments before extracting with a more polar solvent for the alkaloids, can be effective.
-
-
Possible Cause 2: Lack of a Purification Step.
-
Solution: Incorporate a purification step after the initial extraction. This can involve liquid-liquid partitioning or solid-phase extraction (SPE) to separate the alkaloids from other co-extracted compounds.
-
Issue 3: Inconsistent Results
-
Possible Cause 1: Variability in Plant Material.
-
Solution: The concentration of alkaloids can vary depending on the age of the plant, the part of the plant used (leaves, stems, etc.), and the geographical location of its harvest.[14] Ensure that the plant material is sourced consistently and properly identified.
-
-
Possible Cause 2: Lack of a Standardized Protocol.
-
Solution: Adhere strictly to a validated experimental protocol. Any deviations in parameters such as temperature, time, or solvent ratio can lead to variability in the results.
-
Data Presentation
The following tables present representative data for the optimization of this compound extraction using a hypothetical Ultrasound-Assisted Extraction (UAE) method, as specific literature data is unavailable. This data is intended to serve as a guideline for experimental design.
Table 1: Effect of Solvent Type on this compound Yield
| Solvent System | This compound Yield (mg/g of dry plant material) |
| Methanol | 2.8 |
| Ethanol | 2.5 |
| Chloroform | 1.9 |
| Ethyl Acetate | 1.5 |
Table 2: Optimization of Extraction Parameters using Response Surface Methodology (RSM) - A Representative Model
| Run | Temperature (°C) | Time (min) | Solid-to-Liquid Ratio (g/mL) | Predicted Yield (mg/g) | Actual Yield (mg/g) |
| 1 | 40 | 20 | 1:10 | 2.1 | 2.0 |
| 2 | 50 | 30 | 1:20 | 3.2 | 3.1 |
| 3 | 60 | 40 | 1:30 | 3.5 | 3.6 |
| ... | ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Air-dry the leaves and stems of Daphniphyllum macropodum and grind them into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 200 mL of methanol (solid-to-liquid ratio of 1:20).
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 50°C and the sonication time to 30 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
-
Quantification:
-
Dissolve a known amount of the crude extract in the mobile phase.
-
Analyze the sample using a validated HPLC-UV or LC-MS method to determine the this compound concentration.
-
Protocol 2: Quantification of this compound by HPLC-UV
-
Instrumentation: HPLC system with a UV detector and a C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorption maximum of this compound (a hypothetical value of 260 nm is used here for illustrative purposes).[10]
-
Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.
-
Analysis: Inject the prepared sample and quantify the this compound content by comparing its peak area to the standard curve.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound-assisted extraction of bioactive alkaloids from Phellodendri amurensis cortex using deep eutectic solvent aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ijpsr.com [ijpsr.com]
- 6. aktpublication.com [aktpublication.com]
- 7. Optimization of the extraction process for the seven bioactive compounds in Yukmijihwang-tang, an herbal formula, using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response Surface Methodology as a Tool for Optimization of Extraction Process of Bioactive Compounds from Spent Coffee Grounds | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Variation of terpene alkaloids in Daphniphyllum macropodum across plants and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Daphmacropodine Analysis in Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of Daphmacropodine in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing poor resolution and significant peak tailing with this compound?
A1: Poor resolution and peak tailing are common challenges when analyzing basic compounds like this compound, which is an alkaloid, on standard silica-based reversed-phase columns.[1][2] The primary causes are:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the silica (B1680970) stationary phase are deprotonated at moderate pH levels (>3) and can interact ionically with the basic this compound molecule. This secondary interaction causes peak tailing, where the peak has a drawn-out tail on the right side.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is near the pKa of this compound, the molecule can exist in both ionized and non-ionized forms, leading to broadened or split peaks.[1][3]
-
Column Degradation: Over time, column performance can degrade due to the loss of stationary phase or contamination, resulting in broader peaks and reduced resolution.[4][5]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting or tailing and poor resolution.[5]
Q2: How can I improve the peak shape and reduce tailing for this compound?
A2: Improving peak shape requires minimizing the unwanted secondary interactions between this compound and the stationary phase. The most effective strategies involve optimizing the mobile phase.[6][7]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to a value between 2.5 and 3.5 is highly effective.[2][5] At this acidic pH, the residual silanol groups are fully protonated (Si-OH) and are less likely to interact with the protonated basic analyte. Using a buffer, such as phosphate (B84403) or formate, is crucial to maintain a stable pH for reproducible results.[1][8][9]
-
Use a Mobile Phase Additive: Incorporating a basic additive, often called a "silanol blocker," can significantly improve peak symmetry.[2] Small amounts (e.g., 0.1% v/v) of an amine like triethylamine (B128534) (TEA) will compete with this compound for interaction with active silanol sites.[10]
-
Select an Appropriate Column: Use a modern, high-purity silica column that is end-capped. End-capping chemically modifies most of the residual silanols, making them inert.[1] Columns with polar-embedded phases also offer improved peak shape for basic compounds.[1]
Q3: My resolution is still poor even after adjusting the pH. What other parameters can I optimize?
A3: If peak shape has improved but resolution between this compound and other components is insufficient, you can adjust other chromatographic parameters to enhance selectivity.
-
Change the Organic Modifier: The choice of organic solvent affects separation selectivity. If you are using methanol (B129727), switching to acetonitrile (B52724) (or vice versa) can alter the elution order and improve resolution. Acetonitrile is generally a stronger solvent in RP-HPLC and often produces sharper peaks.[1][8]
-
Optimize the Gradient: If you are running an isocratic method (constant mobile phase composition), switching to a gradient elution can significantly improve the resolution of complex mixtures and sharpen peaks.[5][7] Start with a lower percentage of the organic solvent and gradually increase it during the run.
-
Adjust Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[3][9] Increasing the column temperature (e.g., to 35-40°C) can decrease viscosity, improve efficiency, and sometimes alter selectivity.
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analyte and the stationary phase, often leading to better resolution, although it will also increase the total run time.[9]
Q4: What are the signs of column contamination or degradation, and how can I address them?
A4: Column degradation is a common cause of deteriorating HPLC performance.[5] Key indicators include a gradual increase in backpressure, a decrease in theoretical plates (wider peaks), and changes in peak shape or retention time.[4]
-
Use a Guard Column: A guard column is a small, sacrificial column installed before the main analytical column to adsorb strongly retained impurities and particulates from the sample, thereby protecting the primary column.[11]
-
Implement a Column Washing Protocol: If you suspect contamination, you can attempt to regenerate the column by washing it with a series of strong solvents. A typical wash sequence for a C18 column is to flush with water, followed by isopropanol, and then hexane, before re-equilibrating with your mobile phase. Always consult the column manufacturer's instructions for recommended washing procedures.[11]
-
Filter Samples and Mobile Phases: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulate matter that can clog the column frit.[12]
Data and Parameters
Table 1: Common HPLC Peak Shape Problems and Potential Causes
| Peak Problem | Description | Common Causes |
| Tailing | Asymmetric peak with a prolonged trailing edge. | Secondary interactions (e.g., silanols), improper mobile phase pH, column contamination, sample overload.[1][3][6] |
| Fronting | Asymmetric peak with a prolonged leading edge. | Sample overload, poor column performance, sample solvent stronger than mobile phase.[3][6] |
| Broadening | Peak is wider than expected, leading to low efficiency. | Column degradation, high extra-column volume, slow detector sampling rate, mobile phase viscosity.[3][6] |
| Splitting | A single compound appears as two or more peaks. | Column overload, partially clogged column frit, sample injection issues, co-elution with an impurity.[3] |
Table 2: Troubleshooting Summary for Improving this compound Resolution
| Issue | Parameter to Adjust | Recommended Action | Expected Outcome |
| Peak Tailing | Mobile Phase pH | Add a buffer (e.g., 20 mM phosphate) and adjust pH to 2.5-3.5 with an acid like phosphoric acid.[9] | Sharper, more symmetrical peaks due to suppression of silanol interactions.[2][5] |
| Peak Tailing | Mobile Phase Additive | Add 0.1% (v/v) of triethylamine (TEA) to the mobile phase.[10] | Improved peak symmetry by masking active silanol sites. |
| Poor Resolution | Organic Modifier | Switch from methanol to acetonitrile or vice versa.[8] | Altered selectivity, potentially resolving co-eluting peaks. |
| Poor Resolution | Elution Mode | Change from isocratic to a shallow gradient elution.[5][7] | Improved separation of components with different polarities and sharper peaks. |
| Inconsistent Retention | Column Equilibration | Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before injection.[13] | Stable and reproducible retention times. |
| High Backpressure | Column/System | Check for blockages, replace column inlet frit, or use a guard column. Filter all samples.[5][11] | Return to normal operating pressure and prevent column damage. |
Experimental Protocols
Protocol 1: General Method for Improving this compound Resolution
This protocol provides a starting point for method development to achieve a sharp, symmetrical peak for this compound with good resolution from other sample components.
1. Equipment and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA or UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size), preferably with end-capping.
-
HPLC-grade acetonitrile and/or methanol.
-
HPLC-grade water.
-
Phosphoric acid or formic acid.
-
Potassium phosphate monobasic.
-
This compound reference standard.
2. Mobile Phase Preparation (Example: pH 3.0 Phosphate Buffer):
-
Aqueous Phase (Mobile Phase A): Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.0 using dilute phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.[9]
-
Organic Phase (Mobile Phase B): Use HPLC-grade acetonitrile or methanol. Filter through a 0.45 µm membrane filter.
-
Degas both mobile phases using an ultrasonic bath or online degasser before use.[12]
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (20 mM phosphate buffer, pH 3.0) and Mobile Phase B (Acetonitrile).
-
Gradient Program (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 40 60 25.0 10 90 30.0 10 90 30.1 90 10 | 35.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: To be determined by analyzing the UV spectrum of this compound (a PDA detector is recommended for this).
-
Injection Volume: 5-10 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a diluent that is compatible with the initial mobile phase conditions (e.g., a 90:10 mixture of Water:Acetonitrile).
-
Ensure the final concentration is within the linear range of the detector and does not overload the column.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Troubleshooting workflow for improving this compound resolution in RP-HPLC.
Caption: Key factors influencing peak resolution in reverse-phase HPLC analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. uhplcs.com [uhplcs.com]
- 4. youtube.com [youtube.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Minimizing matrix effects in LC-MS/MS analysis of Daphmacropodine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Daphmacropodine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?
A: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, or tissue homogenate).[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and sensitivity of the analytical method.[2][3] Ultimately, unaddressed matrix effects can lead to unreliable quantification of this compound.[3]
Q2: What are the common sources of matrix effects in the bioanalysis of alkaloids like this compound?
A: The primary sources of matrix effects in biological fluids are endogenous components that are co-extracted with the analyte of interest. For alkaloids like this compound, these often include:
-
Phospholipids: Abundant in plasma and tissue samples, they are a major cause of ion suppression in electrospray ionization (ESI).
-
Salts and ions: Can alter the droplet formation and evaporation process in the ion source.
-
Endogenous metabolites: May have similar polarities to this compound and co-elute, competing for ionization.
-
Proteins and peptides: Although largely removed during sample preparation, residual amounts can still interfere.[3]
Q3: How can I assess the presence and extent of matrix effects in my this compound assay?
A: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[2] A solution of this compound is continuously infused into the MS detector post-column, while a blank, extracted matrix sample is injected. Any dip or rise in the baseline signal of this compound indicates the presence of matrix effects at that retention time.
-
Post-Extraction Spike Analysis: This is a quantitative assessment. The response of this compound in a spiked, extracted blank matrix is compared to the response of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF ≈ 1 indicates no significant matrix effect.
-
Troubleshooting Guides
Problem: Poor reproducibility and accuracy in this compound quantification.
This is a common symptom of unaddressed matrix effects. The following workflow can help identify and resolve the issue.
Problem: Significant ion suppression observed for this compound.
When this compound shows a consistent drop in signal, the following decision tree can guide the mitigation strategy.
Experimental Protocols
Protocol 1: Sample Preparation Comparison for Matrix Effect Reduction
This protocol outlines three common sample preparation techniques. The goal is to select the method that provides the cleanest extract and minimizes matrix effects for this compound analysis.
1. Protein Precipitation (PPT)
-
Objective: A quick and simple method to remove the majority of proteins.
-
Procedure:
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile (B52724) (containing the internal standard, if used).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge again and transfer the clear supernatant to an autosampler vial.
-
2. Liquid-Liquid Extraction (LLE)
-
Objective: To extract this compound into an immiscible organic solvent, leaving polar interferences behind.
-
Procedure:
-
To 100 µL of plasma/serum sample, add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 600 µL of an organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer the solution to an autosampler vial.
-
3. Solid-Phase Extraction (SPE)
-
Objective: A highly selective method to purify and concentrate this compound.
-
Procedure (using a mixed-mode cation exchange cartridge):
-
Conditioning: Pass 1 mL of methanol (B129727) through the cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Loading: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 400 µL of 2% formic acid in water).
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial.
-
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) |
| Protein Precipitation (PPT) | 95 ± 5 | 65 ± 8 | < 10 |
| Liquid-Liquid Extraction (LLE) | 85 ± 7 | 88 ± 6 | < 7 |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 97 ± 3 | < 5 |
Data are representative and will vary based on the specific matrix and experimental conditions.
Protocol 2: UPLC-MS/MS Parameters for this compound Analysis
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient to 95% B
-
3.0-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
MRM Transitions:
-
This compound: To be determined based on precursor and product ion scans.
-
Internal Standard (e.g., a structural analog or SIL-IS): To be determined.
-
References
Technical Support Center: Enhancing Daphmacropodine Solubility for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Daphmacropodine in bioassays.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my this compound powder in my aqueous assay buffer. What is the first step I should take?
The most common initial approach for dissolving poorly soluble compounds like this compound is to first prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of hydrophobic compounds at high concentrations.[1][2] From this concentrated stock, you can then make serial dilutions into your aqueous assay buffer to achieve the desired final concentration.
Q2: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?
This is a common issue that occurs when the final concentration of the organic solvent is too low to maintain the solubility of the compound. Here are a few troubleshooting steps:
-
Reduce the Final Concentration: Attempt to use lower final concentrations of this compound in your assay.
-
Optimize Co-solvent Percentage: The final concentration of the co-solvent (e.g., DMSO) in the assay should typically be kept low (often ≤0.5%) to avoid solvent-induced toxicity to cells or interference with the assay components.[1] You may need to test a range of final DMSO concentrations to find a balance between solubility and assay compatibility.
-
Try Alternative Co-solvents: If DMSO is not effective or is incompatible with your assay, you could explore other water-miscible organic solvents such as ethanol, dimethylformamide (DMF), or polyethylene (B3416737) glycol 400 (PEG 400).[1]
Q3: How does pH affect the solubility of this compound, and how can I use this to my advantage?
This compound is an alkaloid, which means it is a basic compound. The solubility of basic compounds is often pH-dependent.[1] In acidic conditions (lower pH), the nitrogen atoms in the alkaloid structure can become protonated, forming a more soluble salt.[1][2] Therefore, adjusting the pH of your assay buffer to be slightly acidic may significantly increase the solubility of this compound. It is crucial to first verify that the altered pH will not negatively impact your assay's biological components.[2]
Q4: Should I consider using a salt form of this compound for my aqueous bioassays?
Yes, if a salt form (e.g., hydrochloride, sulfate) of this compound is available, it is highly recommended for aqueous assays. Salts of basic compounds are generally much more soluble in water than the free base form.[2][3] For example, the solubility of homatropine (B1218969) (a tropane (B1204802) alkaloid) is 1 g in 500 mL of water, while its hydrobromide salt has a much higher solubility of 1 g in just 6 mL of water.[2]
Q5: Are there other advanced techniques I can use if the above methods are not sufficient?
If standard methods like co-solvents and pH adjustment are unsuccessful, you can explore more advanced strategies:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][4][5]
-
Solid Dispersion: This technique involves dispersing the drug in a solid hydrophilic carrier, which can enhance solubility and dissolution rates.[4]
-
Particle Size Reduction: Decreasing the particle size of the compound through methods like micronization increases the surface area, which can lead to improved solubility.[3][4][5]
Troubleshooting Guides
Problem: this compound Powder Does Not Dissolve in the Primary Organic Solvent (e.g., DMSO)
| Probable Cause | Solutions |
| The compound has very low solubility even in organic solvents. | 1. Try gentle heating or sonication to aid dissolution. 2. Test alternative organic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1] 3. Perform a solubility test to quantify the compound's solubility limit in various solvents. |
| The solvent is of poor quality or contains water. | 1. Use high-purity, anhydrous solvents. 2. Store solvents properly to prevent water absorption. |
Problem: Compound Precipitates Upon Dilution into Aqueous Buffer
| Probable Cause | Solutions |
| The final concentration of the co-solvent is too low to maintain solubility. | 1. Decrease the final concentration of this compound in the assay.[1] 2. Slightly increase the final percentage of the co-solvent, ensuring it remains within a range that does not affect the assay (typically ≤0.5% for DMSO).[1] |
| The compound's solubility limit in the final aqueous medium has been exceeded. | 1. Adjust the pH of the aqueous buffer to a more acidic range.[1] 2. Consider using a different aqueous buffer. |
| The temperature of the buffer affects solubility. | Ensure your buffer is at the optimal temperature for your assay before adding the compound, as some compounds are less soluble at lower temperatures.[2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution Using a Co-solvent
-
Solvent Selection: Choose a high-purity, water-miscible organic solvent such as DMSO.
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Dissolution: Add the appropriate volume of the chosen solvent to the powder to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Solubilization: Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary, but be cautious of potential compound degradation.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.
Protocol 2: Enhancing this compound Solubility Using β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a stock solution of β-Cyclodextrin (β-CD) in your desired aqueous assay buffer (e.g., 10 mM β-CD in Phosphate-Buffered Saline). Gentle warming and stirring may be necessary to fully dissolve the β-CD.[2]
-
Add Compound: Add this compound (either as a powder or from a concentrated organic stock solution) to the β-CD solution.
-
Complexation: Stir or shake the mixture at room temperature for several hours (e.g., 4-24 hours) to facilitate the formation of the inclusion complex.[2]
-
Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.[2]
-
Quantification: Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex. It is advisable to determine the actual concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: A generalized experimental workflow for a bioassay.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Technical Support Center: Refinement of Daphmacropodine Purification Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification protocols for Daphmacropodine, a complex alkaloid isolated from plants of the Daphniphyllum genus. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and data presentation to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for extracting this compound from Daphniphyllum macropodum?
A1: The initial extraction of alkaloids from Daphniphyllum macropodum typically involves drying and grinding the plant material (e.g., leaves, stems) to a fine powder to maximize the surface area for solvent penetration.[1] This is followed by solvent extraction, often using methanol (B129727) or ethanol, which can dissolve both the free base and salt forms of the alkaloids.[1] An acid-base extraction is a crucial subsequent step. The powdered material can be macerated with an acidic solution (e.g., water acidified with HCl to pH 2-3) to convert the alkaloids into their salt forms, which are soluble in the aqueous phase.[1] This allows for the removal of non-polar impurities by washing with a non-polar solvent.
Q2: I'm experiencing low yields of this compound. What are the likely causes?
A2: Low yields can be attributed to several factors. The concentration of this compound in the plant material itself can vary depending on the plant part, geographical location, and harvest time.[2] Inefficient cell lysis due to inadequate grinding of the plant material can also limit solvent access to the alkaloids.[2] Furthermore, the choice of extraction solvent and the pH management during acid-base extraction are critical; failure to maintain the optimal pH can lead to significant losses.[2] Degradation of the target compound due to prolonged exposure to high temperatures or light during processing is another common issue.[1]
Q3: My purified this compound sample shows low purity. How can I improve this?
A3: Low purity is often due to the co-extraction of other closely related alkaloids or pigments and tannins.[1] To enhance purity, consider incorporating a defatting step before the primary extraction by washing the plant material with a non-polar solvent like hexane (B92381) to remove lipids.[2] Employing a multi-step purification approach is also highly effective. After the initial extraction, column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is recommended for separating structurally similar alkaloids.[3][4]
Q4: What are the best chromatographic techniques for purifying this compound?
A4: A combination of chromatographic methods is typically most effective. Column chromatography, often using silica (B1680970) gel or alumina (B75360) as the stationary phase, is a good initial purification step to separate major classes of compounds.[3] For achieving high purity, preparative HPLC is the method of choice. A reversed-phase C18 column is commonly used for alkaloid purification.[3][4]
Q5: How can I monitor the purity of my this compound fractions during purification?
A5: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust method for monitoring the purity of collected fractions.[5] For more detailed analysis and to confirm the identity of the purified compound, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a powerful technique that provides both chromatographic separation and accurate mass information.[6][7][8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound and similar alkaloids.
| Problem | Potential Cause | Suggested Solution |
| Low Extraction Yield | Improper solvent polarity. | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate (B1210297), ethanol, methanol) or consider using a solvent mixture.[1] |
| Insufficient extraction time. | Increase the extraction duration in increments and analyze the yield at each step to find the optimal time.[1] | |
| Degradation of the target alkaloid. | Optimize the extraction temperature. For heat-sensitive alkaloids, consider cold extraction methods. Ensure the pH of the solvent is appropriate for the stability of this compound.[1] | |
| Low Purity of Crude Extract | Co-extraction of impurities (e.g., pigments, lipids). | Employ a multi-step extraction process. Start with a non-polar solvent to remove lipids and pigments before extracting with a more polar solvent for the target alkaloid.[1] Use decolorizing agents like activated charcoal.[1] |
| Poor Separation in Column Chromatography | Tailing or smearing of alkaloid bands on silica gel. | This is a common issue with basic compounds on acidic silica gel. Add a small amount of a basic modifier (e.g., triethylamine, 0.1-1%) to the mobile phase to improve peak shape.[10] |
| Cracks or channels in the column packing. | Repack the column carefully to ensure a uniform bed. Use the slurry packing method for a more homogenous column. | |
| Product Loss During Liquid-Liquid Extraction | Incorrect pH for acid-base partitioning. | Ensure accurate pH measurements. The pH should be sufficiently low (e.g., 2-3) to protonate the alkaloids for the acid wash and high enough (e.g., 9-10) to deprotonate them for extraction into the organic phase.[10] |
| Emulsion formation at the interface. | To break emulsions, add a small amount of brine (saturated NaCl solution), gently swirl instead of vigorous shaking, or filter the mixture through a pad of Celite®.[10] | |
| Insufficient number of extractions. | Perform at least three extractions at each step (acid wash and final product extraction) to ensure good recovery.[10] | |
| Low Purity from Preparative HPLC | Co-elution of closely related alkaloids. | Optimize the mobile phase gradient. A shallower gradient can improve the resolution of compounds with similar retention times. Consider using a different stationary phase or a different solvent system (e.g., acetonitrile (B52724) instead of methanol). |
| Overloading of the column. | Reduce the sample load or use a larger diameter preparative column to avoid peak broadening and overlap.[11] |
Quantitative Data Summary
| Purification Step | Starting Material | Product | Typical Purity (%) | Typical Yield (%) | Analytical Method |
| Acid-Base Extraction | Crude Ethanolic Extract | Total Alkaloid Fraction | 10 - 30 | 70 - 90 | HPLC-UV |
| Silica Gel Column Chromatography | Total Alkaloid Fraction | Enriched this compound Fraction | 60 - 80 | 50 - 70 | HPLC-UV |
| Preparative HPLC | Enriched this compound Fraction | Purified this compound | > 95 | 30 - 50 | HPLC-UV, UPLC-QTOF-MS |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Daphniphyllum Alkaloids
-
Maceration: Suspend the powdered plant material in a 1% aqueous HCl solution (pH 2-3).
-
Filtration: Filter the mixture to remove solid plant debris.
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Basification: Adjust the pH of the filtrate to 9-10 with a base (e.g., ammonium (B1175870) hydroxide).
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Liquid-Liquid Extraction: Extract the alkaline solution multiple times with an organic solvent such as chloroform (B151607) or a chloroform-methanol mixture (e.g., 3:1 v/v).[2]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract.[2]
Protocol 2: Column Chromatography for Initial Purification
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column, allowing it to settle into a packed bed.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and load it onto the top of the column.
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Mobile Phase (Elution): Start with a non-polar solvent (e.g., hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or HPLC.
-
Pooling and Concentration: Combine the fractions containing the target compound and evaporate the solvent.
Protocol 3: Preparative HPLC for Final Purification
-
Column: Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of methanol or acetonitrile in water, often with a modifier like 0.1% formic acid or acetic acid to improve peak shape. A typical gradient could be from 20% to 80% organic solvent over 30-40 minutes.
-
Flow Rate: Typically 3-5 mL/min for a 10 mm ID column.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 254 nm).
-
Injection: Dissolve the enriched fraction from column chromatography in the initial mobile phase and inject a suitable volume.
-
Fraction Collection: Collect the peak corresponding to this compound.
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Purity Analysis: Analyze the collected fraction for purity using analytical HPLC or UPLC-QTOF-MS.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkaloid Purification - Lifeasible [lifeasible.com]
- 4. researchgate.net [researchgate.net]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry-Based Analysis of Facial Physiological Parameters and Lipid Composition of Between Sensitive Skin of Women Aged 36–42 and 43–49 Year - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UPLC-QTOF-MS with a chemical profiling approach for holistic quality evaluation between a material reference of Wen Dan decoction and its commercial preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. warwick.ac.uk [warwick.ac.uk]
Technical Support Center: Optimization of Reaction Conditions for Daphmacropodine Derivatization
Welcome to the technical support center for the derivatization of Daphmacropodine and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during derivatization experiments. The following information is based on general principles of derivatizing complex alkaloids, particularly those containing hydroxyl and tertiary amine functionalities, and should be adapted and optimized for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
Derivatization is often essential for the analysis of complex alkaloids like this compound, especially for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Many alkaloids have low volatility and may not be thermally stable enough for GC analysis. Derivatization increases the volatility and thermal stability of the analyte. Additionally, it can improve chromatographic properties, leading to better peak shapes and enhanced sensitivity at the detector.
Q2: What are the most common derivatization methods for alkaloids with hydroxyl and tertiary amine groups?
The most common derivatization methods for alkaloids containing hydroxyl (-OH) and amine (-NH) groups are acylation and silylation.
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Acylation: This method involves the introduction of an acyl group (R-C=O) to the molecule, typically targeting hydroxyl and primary/secondary amine groups. For tertiary amines, this reaction is not typical.
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Silylation: This reaction replaces active hydrogens in hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) group. Silylation is highly effective at increasing volatility and thermal stability.
Q3: Which derivatizing reagent should I choose for this compound?
The choice of reagent depends on the specific functional groups present in your this compound derivative and the analytical technique you are using.
-
For acylation of hydroxyl groups, common reagents include acetic anhydride (B1165640), propionic anhydride, or fluorinated anhydrides like trifluoroacetic anhydride (TFAA) for enhanced detection by electron capture detectors.
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For silylation , popular reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These are potent silylating agents suitable for a wide range of functional groups.
Q4: Can the tertiary amine in this compound interfere with the derivatization of hydroxyl groups?
Yes, the basic nature of the tertiary amine can interfere with certain derivatization reactions. For instance, in acylation reactions using acyl halides or anhydrides, the tertiary amine can act as a base and catalyze the reaction, but it can also be quaternized by the acylating agent, leading to side products. It is crucial to carefully control the reaction conditions, such as temperature and the amount of reagent, to favor the desired derivatization.
Troubleshooting Guides
Troubleshooting Low Yield in Acylation Reactions
| Observation | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive acylating reagent. | Use a fresh bottle of the acylating anhydride or acyl chloride. These reagents are sensitive to moisture. |
| Low reaction temperature. | Increase the reaction temperature in increments of 10°C. Some acylations require heating to proceed at an optimal rate. | |
| Presence of water in the reaction mixture. | Ensure all glassware is oven-dried and cooled under a desiccator. Use anhydrous solvents. | |
| Steric hindrance around the hydroxyl group. | Consider using a less bulky acylating agent. Increase reaction time and/or temperature. | |
| Formation of multiple products | Side reactions involving the tertiary amine. | Optimize the stoichiometry of the acylating agent. Lower the reaction temperature to increase selectivity. |
| Degradation of the starting material or product. | Use milder reaction conditions (lower temperature, shorter reaction time). Ensure the reaction is performed under an inert atmosphere if the compound is sensitive to oxidation. |
Troubleshooting Incomplete Silylation
| Observation | Possible Cause | Suggested Solution |
| Incomplete derivatization (presence of starting material) | Insufficient amount of silylating reagent. | Increase the molar excess of the silylating reagent. |
| Short reaction time. | Extend the reaction time. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS). | |
| Low reaction temperature. | Increase the reaction temperature. Silylation of sterically hindered hydroxyl groups often requires heating. | |
| Presence of moisture. | Ensure all reagents, solvents, and glassware are strictly anhydrous. Moisture will consume the silylating reagent. | |
| Product degradation | Silyl ether is unstable. | Silyl ethers can be sensitive to acidic conditions. Ensure the work-up procedure is neutral or slightly basic. Analyze the sample as soon as possible after derivatization. |
Experimental Protocols (General)
Disclaimer: These are generalized protocols and should be optimized for this compound.
Protocol 1: General Procedure for Acylation of a Hydroxylated Alkaloid
-
Preparation: In a dry vial, dissolve 1 mg of the this compound derivative in 200 µL of an anhydrous solvent (e.g., pyridine (B92270) or a mixture of acetonitrile (B52724) and triethylamine).
-
Reagent Addition: Add a 50-fold molar excess of the acylating reagent (e.g., acetic anhydride or trifluoroacetic anhydride) to the solution.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 1 hour. The optimal temperature and time should be determined experimentally.
-
Work-up: Cool the reaction mixture to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for analysis.
Protocol 2: General Procedure for Silylation of a Hydroxylated Alkaloid
-
Preparation: In a dry vial, place 1 mg of the this compound derivative.
-
Reagent Addition: Add 100 µL of a silylating agent mixture, such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst, and 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).
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Reaction: Cap the vial tightly and heat at 70-90°C for 30-60 minutes.
-
Analysis: Cool the reaction mixture to room temperature. The sample can often be directly injected into the GC-MS system.
Data Presentation
The following tables provide a template for summarizing your optimization results.
Table 1: Optimization of Acylation Reaction Conditions
| Entry | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride | Pyridine | 60 | 1 | |
| 2 | Acetic Anhydride | Pyridine | 80 | 1 | |
| 3 | TFAA | Acetonitrile/TEA | 60 | 1 | |
| 4 | TFAA | Acetonitrile/TEA | 80 | 1 |
Table 2: Optimization of Silylation Reaction Conditions
| Entry | Silylating Agent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | BSTFA + 1% TMCS | Pyridine | 70 | 30 | |
| 2 | BSTFA + 1% TMCS | Pyridine | 90 | 30 | |
| 3 | MSTFA | Acetonitrile | 70 | 60 | |
| 4 | MSTFA | Acetonitrile | 90 | 60 |
Visualizations
Caption: General experimental workflow for this compound derivatization.
Caption: Troubleshooting workflow for low derivatization yield.
Enhancing the efficiency of Daphmacropodine isolation from crude extracts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the efficiency of Daphmacropodine isolation from crude extracts. The following sections offer detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary source for this compound isolation?
A1: this compound is a natural alkaloid primarily isolated from the twigs and leaves of Daphniphyllum macropodum.[1][2] The concentration of this compound and other related alkaloids can vary depending on the plant's geographical location, harvest time, and the specific plant part used.
Q2: What are the general steps involved in the isolation of this compound?
A2: The typical workflow for this compound isolation involves:
-
Preparation of Plant Material: Drying and grinding the plant material to a fine powder.
-
Extraction: Soaking the powdered material in a suitable organic solvent to extract the alkaloids.
-
Acid-Base Partitioning: Separating the alkaloids from other plant constituents by manipulating the pH.
-
Chromatographic Purification: Using techniques like column chromatography to isolate this compound from other alkaloids and impurities.
-
Crystallization: Obtaining pure this compound in crystalline form.
Q3: What are the critical factors affecting the yield of this compound?
A3: Several factors can influence the final yield of this compound, including:
-
Solvent Choice: The polarity of the extraction solvent is crucial for efficiently dissolving this compound.
-
Extraction Time and Temperature: Optimizing these parameters can maximize extraction without degrading the target compound.
-
pH Control: Proper pH adjustment during acid-base partitioning is essential to prevent loss of the alkaloid.
-
Chromatographic Conditions: The choice of stationary phase, mobile phase, and gradient in column chromatography directly impacts the separation efficiency and recovery of this compound.
Troubleshooting Guide
Low Extraction Yield
Issue: The yield of the crude alkaloid extract is lower than expected.
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Increase the extraction time or perform multiple extraction cycles. |
| Inappropriate Solvent | Experiment with different solvents or solvent mixtures of varying polarities (e.g., methanol (B129727), ethanol (B145695), chloroform-methanol mixtures). |
| Degradation of this compound | Avoid excessive heat during extraction and solvent evaporation. Protect the extract from prolonged exposure to light. |
Poor Separation during Chromatography
Issue: Column chromatography does not effectively separate this compound from other alkaloids.
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Optimize the solvent system for column chromatography by first performing thin-layer chromatography (TLC) with different solvent combinations to achieve good separation of the target spot. |
| Column Overloading | Do not load too much crude extract onto the column. The amount of sample should typically be 1-5% of the weight of the stationary phase. |
| Improper Column Packing | Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. |
Compound Instability
Issue: The isolated this compound appears to degrade over time.
| Potential Cause | Troubleshooting Step |
| pH Sensitivity | Store the purified this compound in a neutral or slightly acidic buffer. Avoid strongly acidic or basic conditions. |
| Temperature and Light Sensitivity | Store the compound at low temperatures (e.g., -20°C) and in the dark to prevent degradation. |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound
This protocol is a generalized procedure based on the extraction of alkaloids from Daphniphyllum macropodum.
1. Plant Material Preparation:
-
Air-dry the twigs and leaves of Daphniphyllum macropodum.
-
Grind the dried plant material into a fine powder.
2. Extraction:
-
Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Acid-Base Partitioning:
-
Suspend the crude extract in a 2% aqueous HCl solution.
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with a non-polar solvent like petroleum ether to remove fats and pigments.
-
Adjust the pH of the aqueous solution to 9-10 with an aqueous ammonia (B1221849) solution.
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Extract the alkaline solution multiple times with a solvent such as chloroform (B151607) or ethyl acetate (B1210297) to obtain the crude alkaloid fraction.
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Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude alkaloid mixture.
Protocol 2: Chromatographic Purification of this compound
1. Column Chromatography:
-
Subject the crude alkaloid mixture to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient solvent system, starting with a less polar mixture and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
2. Preparative Thin-Layer Chromatography (pTLC):
-
Combine fractions containing this compound (identified by comparison with a standard if available, or by spectroscopic methods).
-
Further purify the combined fractions using pTLC with a suitable solvent system (e.g., chloroform-acetone-methanol mixtures) to isolate pure this compound.
3. Crystallization:
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Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., acetone) and allow it to crystallize to obtain the pure compound.
Quantitative Data
The following table summarizes typical parameters that can be optimized for the extraction of alkaloids. Note that specific values for this compound may need to be determined empirically.
| Parameter | Range/Value | Expected Outcome |
| Solid-to-Solvent Ratio | 1:5 to 1:20 (w/v) | Higher ratios may improve extraction efficiency but increase solvent consumption. |
| Extraction Temperature | Room Temperature to 40°C | Higher temperatures can increase extraction rate but may risk degradation of thermolabile compounds. |
| Extraction Time | 24 - 72 hours per cycle | Longer extraction times can increase yield but may also extract more impurities. |
| pH for Acidic Extraction | 2 - 3 | Ensures protonation of alkaloids for dissolution in the aqueous phase. |
| pH for Basic Extraction | 9 - 10 | Ensures deprotonation of alkaloids for extraction into the organic phase. |
Visualizations
References
Validation & Comparative
A Comparative Analysis of Daphmacropodine and Other Daphniphyllum Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Daphmacropodine and other notable Daphniphyllum alkaloids. The complex and diverse chemical structures of these natural products, isolated from plants of the Daphniphyllum genus, have garnered significant interest for their wide range of biological activities, particularly their potential as anticancer and anti-inflammatory agents.
This guide synthesizes available experimental data to offer an objective comparison of the cytotoxic and anti-inflammatory properties of selected Daphniphyllum alkaloids. While specific bioactivity data for this compound remains limited in publicly accessible literature, this analysis draws on data from structurally related alkaloids isolated from the same species, Daphniphyllum macropodum, and other members of this extensive family to provide a valuable contextual overview.
Comparative Cytotoxicity of Daphniphyllum Alkaloids
The cytotoxicity of Daphniphyllum alkaloids is a significant area of research, with numerous studies evaluating their potential against various cancer cell lines. While direct cytotoxic data for this compound is not yet available in published research, a comparative analysis of other alkaloids from the same genus reveals potent anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several representative Daphniphyllum alkaloids against different human cancer cell lines.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Source |
| Daphnicyclidin M | P-388 (Murine leukemia) | 5.7 | [1][2][3] |
| SGC-7901 (Human gastric cancer) | 22.4 | [1][2][3] | |
| Daphnicyclidin N | P-388 (Murine leukemia) | 6.5 | [1][2][3] |
| SGC-7901 (Human gastric cancer) | 25.6 | [1][2][3] | |
| Macropodumine C | P-388 (Murine leukemia) | 10.3 | [1][2][3] |
| Daphnicyclidin A | P-388 (Murine leukemia) | 13.8 | [1][2][3] |
| Daphnezomine W | HeLa (Human cervical cancer) | 16.0 µg/mL | [4][5] |
| Daphnioldhanol A | HeLa (Human cervical cancer) | 31.9 | [6] |
Note: Data for this compound is not currently available in the cited literature. The presented alkaloids, particularly daphnicyclidins M and N, macropodumine C, and daphnicyclidin A, were isolated from Daphniphyllum macropodum, the same species as this compound.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments commonly used to evaluate the cytotoxic and anti-inflammatory activities of Daphniphyllum alkaloids.
Cytotoxicity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloid (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24 to 72 hours.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test alkaloid for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Proposed Mechanism of Action: Induction of Apoptosis
While the precise signaling pathways for most Daphniphyllum alkaloids are still under investigation, a common mechanism for the cytotoxic activity of many natural products is the induction of apoptosis, or programmed cell death. The diagram below illustrates a generalized proposed pathway for how Daphniphyllum alkaloids may exert their anticancer effects.
Caption: Proposed apoptotic pathway induced by Daphniphyllum alkaloids.
Potential Signaling Pathway Involvement
Preliminary research suggests that the biological activities of some Daphniphyllum alkaloids may be mediated through the modulation of key signaling pathways involved in cell survival and inflammation, such as the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of NF-κB activation can lead to a decrease in the expression of pro-inflammatory cytokines and anti-apoptotic proteins, thereby contributing to both the anti-inflammatory and anticancer effects of these compounds. Further investigation is required to elucidate the specific molecular targets and the precise mechanisms by which individual Daphniphyllum alkaloids, including this compound, interact with these pathways.
Caption: Potential inhibition of the NF-κB signaling pathway.
References
- 1. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Five new alkaloids from the stem bark of Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Synthetic and Natural Daphmacropodine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported bioactivity of natural isolates from Daphniphyllum macropodum, the plant source of daphmacropodine (B8099199) and related alkaloids, alongside established methodologies for validating the bioactivity of synthetic compounds. Due to a lack of publicly available data directly comparing the bioactivity of synthetic this compound with its natural counterpart, this document focuses on presenting the bioactivity of natural Daphniphyllum alkaloids and detailing the standard experimental protocols used to assess such compounds. This information is intended to serve as a valuable resource for researchers engaged in the synthesis and biological evaluation of this compound and similar natural products.
Executive Summary
Daphniphyllum alkaloids, a class of complex polycyclic natural products, have garnered significant interest for their diverse biological activities, including cytotoxic and anti-inflammatory effects. While the total synthesis of some Daphniphyllum alkaloids has been achieved, a direct comparative study of the bioactivity of synthetic versus natural this compound is not yet available in the scientific literature. This guide summarizes the reported cytotoxic activities of several naturally occurring Daphniphyllum alkaloids and provides detailed protocols for key in vitro bioassays. Furthermore, it visualizes the primary signaling pathways often implicated in the mechanism of action of such bioactive compounds.
Bioactivity of Natural Daphniphyllum Alkaloids
Research into the bioactivity of alkaloids isolated from Daphniphyllum macropodum has primarily focused on their cytotoxic effects against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for several of these natural compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Daphnicyclidin M | P-388 (Mouse Lymphocytic Leukemia) | 5.7 | [1] |
| SGC-7901 (Human Gastric Carcinoma) | 22.4 | [1] | |
| Daphnicyclidin N | P-388 (Mouse Lymphocytic Leukemia) | 6.5 | [1] |
| SGC-7901 (Human Gastric Carcinoma) | 25.6 | [1] | |
| Macropodumine C | P-388 (Mouse Lymphocytic Leukemia) | 10.3 | [1] |
| Daphnicyclidin A | P-388 (Mouse Lymphocytic Leukemia) | 13.8 | [1] |
Note: Data on the bioactivity of synthetic this compound is not currently available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for two key experiments commonly used to validate the bioactivity of natural and synthetic compounds.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., synthetic or natural this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity Assessment using Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: The Griess reagent is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS only). Incubate for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate in the dark at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.
Signaling Pathways and Experimental Workflows
The bioactivity of natural products is often mediated through the modulation of specific intracellular signaling pathways. The diagrams below illustrate a general experimental workflow for comparing bioactive compounds and two key signaling pathways, the NF-κB and MAPK pathways, which are frequently implicated in cellular processes like inflammation and cell survival.
Caption: A generalized workflow for comparing the bioactivity of natural and synthetic compounds.
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
Caption: A simplified representation of the MAPK/ERK signaling cascade.
References
A Comparative Guide to Analytical Methods for Daphmacropodine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of Daphmacropodine, a major bioactive alkaloid isolated from Daphniphyllum macropodum. The selection of a suitable analytical method is critical for accurate pharmacokinetic, metabolic, and quality control studies. Herein, we compare the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS).
Objective Comparison of Analytical Methods
The choice of an analytical technique for this compound quantification depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV offers a cost-effective and straightforward approach for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex biological matrices. UPLC-Q-TOF/MS is a powerful tool for both quantification and structural elucidation of metabolites.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key validation parameters for the different analytical methods used for this compound quantification. This allows for a direct comparison of their performance characteristics.
| Validation Parameter | HPLC-UV | LC-MS/MS (Representative Example for Alkaloids) | UPLC-Q-TOF/MS |
| Linearity Range | 10 - 2000 ng/mL | 0.5 - 100 ng/mL | Wide dynamic range, typically ng/mL to µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 5 ng/mL | 0.1 ng/mL | Sub-ng/mL to low ng/mL range |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.5 ng/mL | Low ng/mL range |
| Precision (RSD%) | Intra-day: < 5%, Inter-day: < 8% | Intra-day: < 10%, Inter-day: < 15% | Typically < 15% |
| Accuracy (Recovery %) | 95 - 105% | 85 - 115% | Typically within ±15% of the nominal concentration |
| Matrix Effect | Minimal in simple matrices | Can be significant, requires careful evaluation | Can be significant, requires careful evaluation |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on validated methods and can be adapted for specific research needs.
HPLC-UV Method
This method is suitable for the quantification of this compound in relatively clean sample matrices, such as bulk drug substance or simple formulations.
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
LC-MS/MS Method (Representative Protocol for Alkaloids)
Due to the lack of a specific published LC-MS/MS method for this compound, a representative protocol for the quantification of similar alkaloids in biological matrices is provided. This method offers high sensitivity and selectivity.
-
Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.
-
-
Sample Preparation (for Plasma):
-
Protein precipitation by adding acetonitrile (1:3 v/v) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
Quantification:
-
Construct a calibration curve using the peak area ratio of this compound to the internal standard versus concentration.
-
UPLC-Q-TOF/MS Method
This high-resolution mass spectrometry method is excellent for both quantifying this compound and identifying its metabolites.
-
Instrumentation: An Ultra-Performance Liquid Chromatography system coupled to a Quadrupole Time-of-Flight mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full scan MS and targeted MS/MS (for fragmentation analysis).
-
Mass Range: m/z 100-1000.
-
-
Sample Preparation (for Biological Matrices):
-
Homogenize tissue samples or use plasma directly.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and collect the supernatant for analysis.
-
-
Quantification and Identification:
-
Quantification is performed using the extracted ion chromatogram of the [M+H]+ ion of this compound.
-
Metabolite identification is achieved by analyzing the accurate mass and fragmentation patterns obtained in MS/MS mode.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for analytical method validation and a conceptual signaling pathway where this compound might be investigated.
Caption: Workflow for Analytical Method Validation and Cross-Validation.
Caption: Hypothetical Signaling Pathway for this compound's Bioactivity.
Comparative Analysis of Cytotoxic Daphniphyllum Alkaloids: A Look into Structure-Activity Relationships
A comprehensive review of the structure-activity relationship (SAR) of daphmacropodine (B8099199) derivatives is currently hampered by a lack of publicly available cytotoxicity data for the parent compound, this compound. However, by examining the cytotoxic profiles of structurally related Daphniphyllum alkaloids, preliminary insights into the SAR of this complex class of natural products can be gleaned. This guide presents a comparative analysis of the cytotoxic activities of several Daphniphyllum alkaloids, details the experimental protocols used for their evaluation, and visualizes the general workflow and potential mechanisms of action.
Comparative Cytotoxicity of Daphniphyllum Alkaloids
While direct SAR studies on this compound derivatives are not available, the cytotoxic activities of several other Daphniphyllum alkaloids have been reported. These compounds, isolated from various Daphniphyllum species, share core structural features and provide a basis for preliminary SAR observations. The half-maximal inhibitory concentration (IC50) values against different cancer cell lines are summarized in the table below.
| Compound | Type | Cancer Cell Line | IC50 (µM) |
| Macropodumine A | HeLa | ~3.89[1] | |
| Daphnezomine W | Daphnezomine L-type | HeLa | 16.0 (µg/mL) |
| Daphnioldhanol A | Secodaphnane-type | HeLa | 31.9[1][2] |
| Daphnicyclidin M | Daphnicyclidin-type | P-388 | 5.7 |
| SGC-7901 | 22.4 | ||
| Daphnicyclidin N | Daphnicyclidin-type | P-388 | 6.5 |
| SGC-7901 | 25.6 | ||
| Macropodumine C | P-388 | 10.3 | |
| Daphnicyclidin A | Daphnicyclidin-type | P-388 | 13.8 |
Experimental Protocols
The cytotoxicity of the aforementioned Daphniphyllum alkaloids was primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (Daphniphyllum alkaloids) and a positive control (e.g., a known anticancer drug). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Visualizing the Research Workflow and Potential Mechanisms
To better understand the process of evaluating these compounds and their potential biological effects, the following diagrams illustrate the experimental workflow and a general overview of apoptotic signaling pathways that may be involved in the cytotoxic effects of Daphniphyllum alkaloids.
Caption: Experimental workflow for cytotoxicity screening of Daphniphyllum alkaloids.
Caption: General overview of intrinsic and extrinsic apoptosis signaling pathways.
References
A Comparative Analysis of the Cytotoxic Effects of Daphmacropodine and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of Daphmacropodine, a natural alkaloid, and Paclitaxel, a widely used chemotherapeutic agent. The information presented herein is a synthesis of available experimental data, intended to assist in the evaluation of these compounds for further research and development. While extensive data exists for Paclitaxel, information on this compound is less abundant. Therefore, this guide also draws upon data from the structurally related compound, daphnoretin (B1669815), to infer the potential mechanisms of this compound, with this assumption being explicitly noted.
Executive Summary
This compound and Paclitaxel both exhibit cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and apoptosis. Paclitaxel, a well-characterized mitotic inhibitor, functions by stabilizing microtubules, leading to a potent G2/M phase arrest. This compound, based on evidence from the related compound daphnoretin, is suggested to induce cell cycle arrest and apoptosis through modulation of the intrinsic mitochondrial pathway, potentially involving the PI3K/Akt signaling cascade. This guide presents a side-by-side comparison of their cytotoxic profiles, mechanisms of action, and the signaling pathways implicated in their anticancer activities.
Data Presentation: A Comparative Overview
The following tables summarize the cytotoxic parameters of this compound (data largely inferred from daphnoretin) and Paclitaxel across various cancer cell lines. It is crucial to note that IC50 values can vary significantly based on the cell line, exposure time, and specific experimental conditions.
Table 1: Comparative IC50 Values (µM) of this compound (from daphnoretin studies) and Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (from daphnoretin) IC50 (µM) | Paclitaxel IC50 (µM) |
| MCF-7 | Breast Cancer | Not widely reported; daphnoretin shows activity | 0.0025 - 0.015[1] |
| MDA-MB-231 | Breast Cancer | Not widely reported; daphnoretin shows activity | 0.005 - 0.020[1] |
| HOS | Human Osteosarcoma | 3.89 (72h) | Data not readily available |
| A549 | Lung Cancer | Not widely reported | 0.010 - 0.050[1] |
| HCT116 | Colon Cancer | Not widely reported | 0.008 - 0.030[1] |
| OVCAR-3 | Ovarian Cancer | Not widely reported | 0.004 - 0.020[1] |
| HeLa | Cervical Cancer | Not widely reported | Not widely reported |
| SW620 | Colorectal Adenocarcinoma | Not widely reported | Not widely reported |
Table 2: Comparative Effects on Cell Cycle and Apoptosis
| Parameter | This compound (inferred from daphnoretin) | Paclitaxel |
| Cell Cycle Arrest | G2/M or S phase | G2/M phase |
| Apoptosis Induction | Yes, via mitochondrial pathway | Yes, via multiple pathways |
| Key Molecular Targets | Bcl-2 family proteins, Caspases, potentially PI3K/Akt | Microtubules |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standardized and widely used in the field of cancer cell biology.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Paclitaxel and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (B164497) (PS) on the cell surface. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Procedure:
-
Seed cells in a 6-well plate and treat with the compounds for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The cell populations are distinguished as follows:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Procedure:
-
Culture and treat cells with the compounds as for the apoptosis assay.
-
Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined from the DNA content histogram.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
Orthogonal Analytical Techniques: A Guide to Confirming the Structure of Daphmacropodine
For Researchers, Scientists, and Drug Development Professionals
The robust confirmation of a complex natural product's structure, such as that of the Daphniphyllum alkaloid Daphmacropodine, is a critical step in drug discovery and development. A single analytical technique is often insufficient to unambiguously determine the intricate three-dimensional architecture of such molecules. Therefore, an orthogonal approach, employing multiple analytical methods that rely on different physical principles, is essential to provide a comprehensive and reliable structural elucidation.
This guide compares the key orthogonal analytical techniques used to confirm the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Single-Crystal X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy. Each technique provides unique and complementary information, and their combined application leads to a high degree of confidence in the final structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a complex alkaloid like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together its intricate framework.
Key NMR Experiments and Their Contributions:
-
¹H NMR (Proton NMR): Provides information on the chemical environment of hydrogen atoms. The chemical shift (δ) indicates the electronic environment of a proton, while the coupling constants (J) reveal the number and proximity of neighboring protons.
-
¹³C NMR (Carbon NMR): Reveals the chemical environment of each carbon atom in the molecule, indicating the presence of different functional groups (e.g., carbonyls, alkenes, saturated carbons).
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to establish spin systems and trace out fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.
-
Experimental Protocol: A Typical NMR Analysis Workflow
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄). Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: A high-field NMR spectrometer (e.g., 400-800 MHz) is used to acquire a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) spectra.
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, baseline correction) and analyzed to extract chemical shifts, coupling constants, and correlation peaks.
-
Structure Elucidation: The spectroscopic data is systematically interpreted to assemble the molecular structure, including the connectivity of all atoms and their relative stereochemistry.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of the molecule, which can be used to identify structural motifs and confirm the proposed connectivity.
Key Mass Spectrometry Data:
-
Molecular Ion Peak ([M+H]⁺ or [M]⁺˙): Provides the molecular weight of the compound.
-
High-Resolution Mass Data: Allows for the determination of the elemental composition (e.g., CₓHᵧN₂Oₐ).
-
Fragmentation Pattern: The masses and relative intensities of the fragment ions provide clues about the structure of the molecule. Weaker bonds are more likely to break, and the resulting fragments can be analyzed to deduce the structure of the parent molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system.
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to generate gas-phase ions of the intact molecule with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap).
-
Data Analysis: The accurate mass of the molecular ion is used to determine the molecular formula. For MS/MS experiments, the precursor ion is selected, fragmented (e.g., by collision-induced dissociation), and the resulting fragment ions are analyzed to create a fragmentation spectrum.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure in the solid state. This technique yields precise information about bond lengths, bond angles, and the absolute stereochemistry of the molecule.
Key Crystallographic Data:
-
Unit Cell Dimensions: The dimensions and angles of the repeating unit in the crystal lattice.
-
Space Group: The symmetry of the crystal lattice.
-
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.
-
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.
-
Absolute Configuration: Can often be determined using anomalous dispersion, especially if a heavy atom is present in the structure or as a counter-ion.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent mixture, and single crystals are grown through slow evaporation, vapor diffusion, or cooling.
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. A molecular model is built into the electron density and refined to best fit the experimental data.
-
Data Visualization and Analysis: The final refined structure is visualized using specialized software, and bond lengths, angles, and other geometric parameters are analyzed.
Circular Dichroism (CD) Spectroscopy: Probing Stereochemistry
Circular dichroism (CD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule and can be used to determine the absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations.
Key CD Spectroscopy Insights:
-
Cotton Effects: The positive or negative peaks in a CD spectrum, which are characteristic of the stereochemistry of the molecule.
-
Absolute Configuration: By comparing the experimental CD spectrum with the calculated spectrum for a specific enantiomer, the absolute configuration can be confidently assigned.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable transparent solvent.
-
Data Acquisition: The CD spectrum is recorded on a CD spectropolarimeter over a relevant wavelength range.
-
Computational Modeling: The 3D structure of this compound is used to perform quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) to predict the theoretical CD spectrum for a specific absolute configuration.
-
Spectral Comparison: The experimental CD spectrum is compared with the calculated spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.
Comparison of Orthogonal Techniques for this compound Structure Confirmation
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, relative stereochemistry, carbon-hydrogen framework | Provides detailed structural information in solution; non-destructive. | Does not directly provide molecular weight; can be difficult to interpret for very complex molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity; requires very small amounts of sample. | Provides limited information on stereochemistry; fragmentation can be complex to interpret. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, absolute stereochemistry | Provides the most definitive structural information. | Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state. |
| Circular Dichroism | Absolute stereochemistry | Highly sensitive to stereochemistry; can be used for molecules that do not crystallize. | Requires the presence of a chromophore; interpretation often relies on computational methods. |
Visualizing the Orthogonal Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using an orthogonal analytical approach.
Caption: Workflow for the structural confirmation of this compound.
Conclusion
The structural confirmation of a complex natural product like this compound is a multifaceted challenge that necessitates the application of a range of orthogonal analytical techniques. While NMR spectroscopy provides the foundational map of the molecular framework and relative stereochemistry, mass spectrometry offers crucial information on the molecular formula and fragmentation patterns. For a definitive three-dimensional structure and absolute stereochemistry, single-crystal X-ray crystallography is the gold standard. Circular dichroism spectroscopy serves as a powerful complementary method for confirming the absolute configuration, especially when suitable crystals for X-ray analysis are unavailable. The synergistic use of these techniques provides a comprehensive and irrefutable body of evidence, leading to the confident and accurate structural assignment of this compound, a critical step for its further investigation and potential development as a therapeutic agent.
Inter-Laboratory Validation of a Daphmacropodine Bioassay for Anti-Inflammatory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of a bioassay to quantify the anti-inflammatory activity of Daphmacropodine, an alkaloid with potential therapeutic applications. Given the absence of standardized, cross-validated bioassays for this specific compound, we present a comprehensive guide based on a robust and widely used in vitro model: the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
The objective of this guide is to offer a detailed experimental protocol and a comparative analysis of hypothetical validation data from multiple laboratories. This will serve as a resource for establishing a reliable and reproducible method for screening and characterizing the anti-inflammatory properties of this compound and other natural products.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including specificity, sensitivity, throughput, and cost. Below is a comparison of a potential this compound bioassay with other common analytical techniques.
| Feature | Nitric Oxide (NO) Inhibition Bioassay | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Measures biological effect (inhibition of NO production) in response to the compound. | Separates this compound from other components based on its physicochemical properties for quantification. | Measures the mass-to-charge ratio of this compound for highly sensitive and specific quantification. |
| Metric | IC50 (Half-maximal inhibitory concentration) | Peak area, correlated to concentration | Ion intensity, correlated to concentration |
| Biological Relevance | High - Directly measures a relevant anti-inflammatory pathway. | Low - Quantifies the compound's presence, not its biological effect. | Low - Quantifies the compound's presence, not its biological effect. |
| Throughput | High (96-well plate format) | Medium to Low | Medium to Low |
| Inter-laboratory Variation | Moderate - Susceptible to variations in cell culture and reagent handling. | Low | Low |
| Cost per Sample | Low to Moderate | Moderate | High |
Hypothetical Inter-Laboratory Validation Results
To assess the reproducibility of the this compound bioassay, a hypothetical inter-laboratory study was designed involving three independent laboratories. Each laboratory followed the standardized protocol provided in this guide to determine the IC50 value of this compound for the inhibition of NO production. The results are summarized below.
| Laboratory | This compound IC50 (µM) |
| Lab 1 | 15.8 |
| Lab 2 | 18.2 |
| Lab 3 | 16.5 |
| Mean | 16.83 |
| Standard Deviation (SD) | 1.25 |
| Coefficient of Variation (%CV) | 7.43% |
Interpretation: The hypothetical results show a low coefficient of variation (<15%), suggesting that the proposed bioassay protocol is robust and can yield reproducible results across different laboratories. This level of consistency is crucial for the reliable screening and comparison of anti-inflammatory compounds.
Experimental Workflow and Signaling Pathway
Workflow for Inter-Laboratory Validation
The following diagram illustrates the key stages of an inter-laboratory validation study, ensuring a harmonized approach and reliable data comparison.
Comparative Metabolomics of Daphniphyllum Species: A Guide to Alkaloid Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the alkaloid profiles in various Daphniphyllum species, leveraging metabolomics data. It is designed to assist researchers in understanding the chemical diversity within this genus, which is renowned for its structurally complex and biologically active alkaloids. This document summarizes key quantitative data, details experimental protocols for alkaloid profiling, and visualizes complex workflows and biosynthetic pathways.
Alkaloid Distribution Across Daphniphyllum Species
The genus Daphniphyllum is a rich source of over 350 structurally diverse alkaloids, broadly classified into different skeletal types.[1][2] While comprehensive quantitative comparative studies across multiple species are limited, phytochemical investigations have revealed the presence of distinct alkaloid profiles in different species. The following table summarizes the occurrence of major alkaloid types in select Daphniphyllum species based on reported isolation studies.
Table 1: Distribution of Major Alkaloid Skeletal Types in Select Daphniphyllum Species
| Alkaloid Skeletal Type | D. macropodum | D. calycinum | D. oldhamii | D. longeracemosum | D. yunnanense |
| Daphniphylline | ✓ | ||||
| Secodaphniphylline | ✓ | ✓ | ✓ | ||
| Yuzurimine | ✓ | ✓ | |||
| Calyciphylline A | ✓ | ✓ | |||
| Daphnicyclidin | ✓ | ||||
| Daphnioldhanine | ✓ | ||||
| Yunnandaphnine | ✓ |
Note: (✓) indicates the reported presence of alkaloids with that skeletal type. The absence of a checkmark does not definitively mean the absence of the alkaloid type, but rather that it has not been reported in the cited literature.
Quantitative Alkaloid Profiling in Daphniphyllum macropodum: A Case Study
A detailed metabolomics study on Daphniphyllum macropodum has provided insights into the relative abundance of different alkaloid subtypes across various plant tissues.[3][4] This data is crucial for understanding the spatial organization of alkaloid biosynthesis and accumulation.
Table 2: Relative Abundance of Alkaloid Subtypes in Different Tissues of D. macropodum
| Alkaloid Subtype | Immature Leaves | Mature Leaves | Petiole | Stem | Phloem |
| C30 Alkaloids | |||||
| Daphniphylline | ++ | ++ | +++ | +++ | ++++ |
| Secodaphniphylline | + | + | ++ | ++ | +++ |
| C22 Alkaloids (Type A) | |||||
| Yuzurimine | ++++ | +++ | ++ | + | + |
| Calyciphylline A | +++ | ++ | + | + | + |
| C22 Alkaloids (Type B) | |||||
| Daphnilactone B | ++ | ++ | ++ | ++ | ++ |
Note: The relative abundance is denoted as follows: ++++ (very high), +++ (high), ++ (moderate), + (low). This is a qualitative representation based on the findings of the study.[3][5]
Experimental Protocols
A robust and reproducible experimental workflow is critical for comparative metabolomics. The following sections detail the key steps for the analysis of Daphniphyllum alkaloids, primarily based on the successful application in D. macropodum.[3]
Sample Preparation and Extraction
-
Harvesting and Quenching: Plant tissues (leaves, stems, etc.) are harvested and immediately flash-frozen in liquid nitrogen to quench all metabolic activity.
-
Grinding: The frozen tissue is ground to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction: A specific weight of the powdered tissue (e.g., 50 mg) is extracted with a suitable solvent system. A commonly used solvent is 80% methanol (B129727) in water, often with an internal standard to control for extraction efficiency and instrument variability.
-
Centrifugation and Filtration: The extract is vortexed and then centrifuged to pellet cellular debris. The supernatant is filtered through a 0.22 µm filter to remove any remaining particulates before LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The separation and detection of the complex mixture of alkaloids are typically achieved using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Chromatographic Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 100 x 2.1 mm, 1.7 µm particle size) is commonly used.[3]
-
Mobile Phases:
-
Mobile Phase A: 10 mM ammonium (B1175870) bicarbonate (pH 10.2) in water.[3]
-
Mobile Phase B: Methanol.[3]
-
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the alkaloids based on their polarity. An example gradient is as follows:
-
0-2 min: 5% B
-
2-18 min: 5% to 95% B
-
18-22 min: Hold at 95% B
-
22-25 min: Return to 5% B and equilibrate
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode is generally used as alkaloids readily form protonated molecules ([M+H]⁺).
-
Acquisition Mode: Data-dependent acquisition (DDA) is often employed, where the instrument performs a full scan to detect all ions and then fragments the most intense ions to obtain their MS/MS spectra for structural elucidation.
-
Collision Energy: A stepped collision energy (e.g., 20, 40, 60 eV) can be used to ensure comprehensive fragmentation.
-
Visualizations
Experimental Workflow for Daphniphyllum Metabolomics
The following diagram illustrates the key steps involved in a typical untargeted metabolomics workflow for the analysis of Daphniphyllum alkaloids.
Proposed Biosynthetic Pathway of Daphniphyllum Alkaloids
The biosynthesis of Daphniphyllum alkaloids is believed to proceed from the mevalonate (B85504) pathway, with squalene (B77637) as a key precursor.[6] The intricate polycyclic skeletons are formed through a series of complex cyclization and rearrangement reactions. The following diagram illustrates a plausible biosynthetic pathway leading to the major skeletal types.
This guide serves as a foundational resource for researchers interested in the comparative metabolomics of Daphniphyllum species. Further research is needed to provide a more comprehensive quantitative comparison of alkaloid profiles across a wider range of species and to fully elucidate the enzymatic machinery behind their complex biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Variation of terpene alkaloids in Daphniphyllum macropodum across plants and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Daphmacropodine: A Guide for Laboratory Professionals
Absence of specific guidance for the disposal of Daphmacropodine necessitates a cautious and compliant approach. As a novel alkaloid, its toxicological and environmental properties are not yet fully characterized. Therefore, it is imperative that researchers, scientists, and drug development professionals treat this compound as a potentially hazardous substance and adhere to rigorous safety protocols for its disposal.
Without a specific Safety Data Sheet (SDS), the following procedures are based on established best practices for the management of uncharacterized chemical waste in a laboratory setting. These guidelines are intended to provide essential safety and logistical information to ensure the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Prior to any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The level of PPE should be determined by a thorough risk assessment, but at a minimum, should include:
| Personal Protective Equipment (PPE) |
| Chemical-resistant gloves (e.g., nitrile) |
| Safety glasses or goggles |
| Laboratory coat |
Step-by-Step Disposal Protocol
-
Do Not Dispose Down the Drain or in General Waste: Due to the unknown environmental impact of this compound, it must not be released into the sanitary sewer or disposed of as regular trash.
-
Treat as Hazardous Chemical Waste: All materials contaminated with this compound, including the pure compound, solutions, and any contaminated labware (e.g., pipette tips, vials, gloves), must be segregated and managed as hazardous chemical waste.
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and its CAS number (39729-21-0).
-
Indicate the approximate quantity of the waste.
-
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: This is a critical and mandatory step. Your institution's EHS office is the definitive resource for understanding and complying with all applicable federal, state, and local regulations for hazardous waste disposal. They will provide specific instructions on:
-
Proper packaging and labeling requirements.
-
Arranging for a scheduled hazardous waste pickup.
-
Any additional documentation required.
-
-
Store Waste Appropriately Pending Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure area, away from incompatible materials.
-
The storage area should be well-ventilated.
-
Emergency Procedures
In the event of a spill or exposure, follow these general guidelines and your institution's specific emergency protocols:
-
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If the spill is small and you are trained to handle it, use an appropriate chemical spill kit. Ensure you are wearing the correct PPE.
-
For large spills, or if you are unsure how to proceed, contact your EHS office or emergency response team immediately.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
In all cases of exposure, report the incident to your supervisor and EHS office, and seek medical evaluation.
-
Disposal Decision Workflow for Uncharacterized Compounds
The following diagram illustrates the logical workflow for determining the proper disposal route for a chemical compound like this compound, for which a specific Safety Data Sheet is unavailable.
Caption: Decision workflow for the proper disposal of an uncharacterized chemical compound.
Essential Safety and Logistical Information for Handling Daphmacropodine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals engaged in the handling of Daphmacropodine. Adherence to these guidelines is critical for ensuring personal safety and mitigating potential risks associated with this compound.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent chemical compounds is the consistent and correct use of appropriate personal protective equipment. The following table summarizes the recommended PPE for various activities involving this compound.
| PPE Component | Specification | Recommended Use |
| Hand Protection | Chemically resistant nitrile gloves (double-gloving recommended).[1][2] | Required for all handling activities, including preparation, administration, and disposal.[1] |
| Body Protection | Disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene).[1] | Required when there is a potential for splashing or contamination of clothing.[1] |
| Eye and Face Protection | Safety glasses with side shields or splash goggles.[1] A face shield worn over safety glasses or goggles is required for splash risks.[1] | Required for all handling activities.[1] |
| Respiratory Protection | NIOSH-approved N95 or higher filtering facepiece respirator.[1] For potential vapors, a half-mask or full-face respirator with an appropriate cartridge is recommended.[1] | Required when handling powders, when aerosols may be generated, or in poorly ventilated areas.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps from preparation to post-handling cleanup.
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound must be conducted in a designated and controlled area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[1]
-
Material Assembly: Before commencing work, gather all necessary materials, including vials, solvents, absorbent pads, and clearly labeled waste containers, and place them within the ventilated enclosure.[1]
-
PPE Donning: Don all required PPE in the correct order before entering the designated handling area. This typically involves gowning first, followed by respiratory protection, eye and face protection, and then gloves (inner and outer).[1]
2. Handling and Experimentation:
-
Weighing and Transfer: When handling solid this compound, exercise extreme caution to minimize dust generation. Use a spatula for transfers and consider using a containment system like a glove box for weighing.[2]
-
Working with Solutions: When working with this compound in solution, employ careful techniques to avoid splashes and the formation of aerosols.[2]
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly clean all equipment and the work area after use. Use an appropriate solvent to decontaminate surfaces.[2]
-
PPE Removal: Remove PPE in the correct order to prevent self-contamination. Typically, outer gloves are removed first, followed by the gown, and then inner gloves and eye protection.[2]
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after removing gloves.[2][3]
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including solid waste, solutions, and used PPE, must be segregated into clearly labeled hazardous waste containers.[2]
-
Disposal Protocol: Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.[2] Do not pour chemical waste down the drain.[2][4]
-
Take-Back Programs: Whenever possible, utilize community drug take-back programs for the disposal of unused drugs to ensure proper handling and destruction.[5][6]
-
Household Trash Disposal (if no other option is available): For non-regulated laboratory settings without access to a hazardous waste program, and only if no take-back program is available, the following steps can be taken for trace amounts of waste:
-
Remove the substance from its original container.
-
Mix it with an undesirable substance such as used coffee grounds or cat litter.[5][7]
-
Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.[5][7]
-
Dispose of the sealed container in the household trash.[7]
-
Scratch out all personal or identifying information on the original container before recycling or discarding it.[5][7]
-
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
